Triisopropanolamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLINHMUFWFWBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3, Array | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58901-12-5 (hydrochloride), 67952-34-5 (citrate), 221281-21-6 (dimethylolpropionate salt/solvate) | |
| Record name | Tris(2-hydroxypropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021415 | |
| Record name | Triisopropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water., Liquid; Pellets or Large Crystals, Liquid, White hygroscopic solid; [ICSC] Mild ammoniacal odor; [CAMEO] White waxy solid; [MSDSonline], WHITE HYGROSCOPIC CRYSTALS. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propanol, 1,1',1''-nitrilotris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisopropanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
581 °F at 760 mmHg (NTP, 1992), 306 °C, 305 °C | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
320 °F (NTP, 1992), 320 °F (160 °C) (Open cup), 160 °C o.c. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble (NTP, 1992), Soluble in ethanol; slightly soluble in chloroform, Soluble in oxygenated and aromatic solvents, Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500, In water, >1000 g/L at 25 °C, Solubility in water, g/100ml at 20 °C: 83 (good) | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0 at 20 °C/4 °C, Density: 0.99 kg/L at 25 °C, 1.0 g/cm³ | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.6 | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000186 [mmHg], 9.75X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triisopropanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystalline, white solid, Solid at 25 °C | |
CAS No. |
122-20-3 | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triisopropanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-hydroxypropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopropanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1',1''-nitrilotris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisopropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1',1''-nitrilotripropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EN9DLM98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
113 °F (NTP, 1992), 45 °C | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12874 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIISOPROPANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0592 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Triisopropanolamine (TIPA) in Industrial Applications
Audience: Researchers, materials scientists, and chemical industry professionals.
Disclaimer: The vast majority of scientific literature on the mechanism of action of Triisopropanolamine (TIPA) pertains to its role as a chemical admixture in the cement and concrete industry. Research into its pharmacological or biological mechanism of action in the context of drug development is not prevalent in the available public literature. Therefore, this guide focuses exclusively on its well-documented industrial applications.
Introduction
This compound (TIPA), a tertiary alkanolamine, is a versatile chemical compound used in a multitude of industrial applications. It serves as an emulsifier, stabilizer, neutralizer, and chemical intermediate.[1] However, its most significant and well-researched application is in the cement and concrete industry, where it functions as a grinding aid and a strength-enhancing agent.[2][3] TIPA is particularly noted for its ability to increase both the early and late-stage compressive strength of cementitious materials.[4][5] This document provides an in-depth technical overview of the core mechanisms by which TIPA influences the properties of these materials, supported by quantitative data and experimental methodologies.
Core Mechanism of Action in Cementitious Materials
The efficacy of TIPA as a cement admixture stems from a combination of chemical interactions that influence the hydration process of Portland cement. The main components of Portland cement clinker include tricalcium silicate (B1173343) (C₃S), dicalcium silicate (C₂S), tricalcium aluminate (C₃A), and tetracalcium aluminoferrite (C₄AF).[5] TIPA's mechanism primarily involves the chelation of metal ions, which in turn accelerates the hydration of these clinker phases.
Chelation of Iron and Aluminum Ions
The most critical aspect of TIPA's mechanism is its ability to chelate trivalent iron (Fe³⁺) and aluminum (Al³⁺) ions, particularly from the ferrite (B1171679) (C₄AF) phase, at the high pH typical of cement pore solutions.[2]
-
Action on the Ferrite Phase (C₄AF): During the initial hydration of cement, a passivating, iron-rich layer can form on the surface of the clinker particles.[2] This layer, often composed of iron hydroxides, acts as a barrier, hindering the access of water and slowing the hydration of the underlying silicate phases (C₃S and C₂S), which are the primary contributors to strength.
-
TIPA's Role: TIPA complexes with the Fe³⁺ ions, solubilizing them and preventing the formation of this protective barrier.[2] By disrupting this layer, TIPA facilitates the transport of iron away from the particle surface, thereby exposing fresh surfaces of the silicate and aluminate phases for continued and accelerated hydration.[2] This sustained hydration process leads to a more complete reaction of the cement components and the formation of a denser microstructure.[4][6][7]
Acceleration of Cement Hydration
By preventing passivation, TIPA indirectly but significantly accelerates the hydration of all major clinker phases.
-
Heat of Hydration: Isothermal calorimetry studies show that TIPA shortens the induction period and advances the acceleration period of cement hydration. It increases both the maximum heat release rate and the cumulative heat released over time, confirming an overall acceleration of the hydration reactions.[6][7]
-
Formation of Hydration Products: The accelerated hydration leads to an increased formation of key binding products, such as calcium silicate hydrate (B1144303) (C-S-H) gels and calcium hydroxide (B78521) (Ca(OH)₂).[6][7] TIPA also promotes the formation of ettringite (AFt) from the hydration of the C₄AF phase.[4] These products fill the pore space within the cement paste, leading to a denser and stronger final material.[8]
The proposed chemical mechanism is visualized in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data related to TIPA's properties and its effects on cement.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO₃ | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Appearance | White solid or colorless to yellow liquid | [2][9] |
| Melting Point | 45 - 52 °C | [2][6] |
| Boiling Point | ~305 °C | [9] |
| Density | ~1.0 g/cm³ | [2] |
| Flash Point | 160 °C | [6] |
| Water Solubility | Soluble / Miscible | [2][9] |
| pKa | 8.06 (tertiary amine) | [2] |
| log Kow | -0.015 | [2] |
Table 2: Toxicological Data for this compound
| Test | Species | Value | Source |
| LD₅₀ (Oral) | Rat | 4,000 - 6,500 mg/kg | [10][11] |
| LD₅₀ (Dermal) | Rabbit | >5,000 mg/kg | [10][11] |
Table 3: Performance Enhancement in Cementitious Materials
| Parameter | Effect of TIPA Addition | Source |
| Compressive Strength (1-day) | Up to 24.21% increase (with TEA) | [2] |
| Compressive Strength (3-day) | Up to 179% of control (at 5°C) | [7] |
| Compressive Strength (7-day) | Significant increase reported | [4] |
| Compressive Strength (28-day) | Approx. 10% average enhancement | [12] |
| Cumulative Heat Release (12h) | Up to 73% increase (at 5°C) | [7] |
| Cumulative Heat Release (7-day) | Up to 38% increase (at 5°C) | [7] |
Experimental Protocols for Evaluation
The investigation of TIPA's mechanism of action on cement relies on a suite of standardized materials science techniques. A typical experimental workflow is outlined below.
Sample Preparation
-
Materials: Procure Ordinary Portland Cement (OPC), TIPA solution, standardized sand (for mortar), and deionized water.
-
Mixing: Prepare cement paste (cement and water) or mortar (cement, sand, and water) samples. A control sample without TIPA is made, alongside samples with varying dosages of TIPA (e.g., 0.01% to 0.1% by weight of cement).
-
Casting: Cast the fresh paste or mortar into molds of specific dimensions required for subsequent tests (e.g., cubes for compressive strength, vials for calorimetry).
-
Curing: Cure the samples under controlled conditions (e.g., >95% relative humidity, 20°C) for specified durations (e.g., 1, 3, 7, 28 days).
Key Analytical Experiments
-
Isothermal Calorimetry:
-
Protocol: Immediately after mixing, a precise amount of fresh cement paste is sealed in an ampoule and placed into an isothermal calorimeter. The heat flow from the sample is recorded continuously for several days. This data reveals the rate and total heat of hydration.[13]
-
-
Compressive Strength Testing:
-
X-Ray Diffraction (XRD) Analysis:
-
Protocol: At each curing age, hydration is stopped by solvent exchange (e.g., with isopropanol) and drying. The hardened paste is ground into a fine powder. The powder is analyzed using an X-ray diffractometer to identify the crystalline phases present and monitor the consumption of clinker phases and the formation of hydration products.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: A small amount of the powdered, hydration-stopped sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[13] The mass loss at specific temperature ranges is measured to quantify the amount of chemically bound water and the content of specific hydrates like calcium hydroxide.
-
-
Scanning Electron Microscopy (SEM):
-
Protocol: Small, fractured pieces of the hardened cement paste from each curing age are mounted on stubs and sputter-coated with a conductive material (e.g., gold). The samples are then imaged in a scanning electron microscope to visually inspect the microstructure, morphology of hydration products, and pore structure.
-
The logical flow of these experimental protocols is depicted in the following diagram.
Conclusion
The mechanism of action of this compound in its primary industrial application—as a cement admixture—is a complex interplay of surface chemistry and coordination chemistry. By effectively chelating iron ions, TIPA prevents the passivation of cement grains, leading to a more complete and accelerated hydration of the silicate and aluminate phases. This results in the formation of a denser microstructure, which is the fundamental reason for the observed enhancement in the compressive strength of cement and concrete. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and optimize the performance of TIPA and other alkanolamine-based admixtures in construction materials.
References
- 1. youtube.com [youtube.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Application of this compound in Cement Concrete - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 4. researchgate.net [researchgate.net]
- 5. How Does this compound (TIPA) Affect Portland Mineral Cement - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 6. Effect of this compound on the Compressive Strength and Early Hydration of Cement at Low Temperature [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. The influence of this compound on the hydration and microstructure of cement/fly-ash systems during steam curing - Cement Lime Gypsum [zkg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. irjweb.com [irjweb.com]
- 12. Interactive Effects of Admixtures on the Compressive Strength Development of Portland Cement Mortars [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. peri.education [peri.education]
- 15. rjwave.org [rjwave.org]
An In-depth Technical Guide to the Spectroscopic Analysis of Triisopropanolamine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze triisopropanolamine (TIPA) complexes. It is designed to furnish researchers, scientists, and professionals in drug development with the necessary details to understand and apply these methods for the characterization of TIPA-based compounds. This document outlines experimental protocols, presents quantitative data in accessible formats, and includes visualizations of experimental workflows.
Introduction to this compound and its Complexes
This compound (TIPA) is a tertiary amine with three hydroxyl groups, making it an effective chelating agent capable of forming stable complexes with a variety of metal ions. These complexes have found applications in diverse fields, including as catalysts, in materials science, and potentially in pharmaceuticals. The coordination of TIPA to a metal center can be finely tuned by reaction conditions, leading to complexes with varying geometries and properties. Spectroscopic analysis is paramount in elucidating the structure, bonding, and electronic properties of these complexes.
General Workflow for Spectroscopic Analysis
The characterization of this compound complexes typically follows a systematic workflow involving synthesis followed by a suite of spectroscopic analyses. Each technique provides unique insights into the molecular structure and properties of the complex.
Synthesis of this compound Metal Complexes
The synthesis of TIPA metal complexes is a crucial first step. A general procedure involves the reaction of a metal salt with TIPA in a suitable solvent.
Experimental Protocol: General Synthesis of a TIPA-Metal Complex [1][2]
-
Dissolution of Metal Salt: Dissolve the metal salt (e.g., CuCl₂, CoCl₂, Zn(NO₃)₂, FeCl₃) in a suitable solvent, such as ethanol (B145695) or methanol, with gentle heating and stirring.[1]
-
Addition of TIPA: In a separate flask, dissolve this compound in the same solvent.
-
Reaction: Slowly add the TIPA solution to the metal salt solution while stirring. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-4 hours) to ensure the completion of the reaction.[2]
-
Isolation: Allow the mixture to cool to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which is useful for confirming complex formation and investigating the coordination environment of the metal ion.
Experimental Protocol: UV-Vis Analysis of TIPA Complexes [2]
-
Sample Preparation: Prepare a dilute solution of the TIPA complex in a suitable solvent (e.g., ethanol, methanol, or water) of known concentration. The solvent should be transparent in the wavelength range of interest.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a specific wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Table 1: Representative UV-Vis Spectral Data for TIPA-Metal Complexes
| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |
| Cu(II)-TIPA | Ethanol | 647 | Data not available | [3] |
| Co(II)-TIPA | Ethanol | 505, 645 | Data not available | [4] |
| Ni(II)-TIPA | Ethanol | 654, 721 | Data not available | [5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the complex and to determine how the ligand coordinates to the metal ion. Changes in the vibrational frequencies of the O-H and C-N bonds of TIPA upon complexation provide evidence of coordination.
Experimental Protocol: FT-IR Analysis of Solid TIPA Complexes [6][7][8]
-
Sample Preparation (KBr Pellet Method): [6][8]
-
Thoroughly grind 1-2 mg of the solid TIPA complex with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (ATR Method): [7]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.
-
Sample Spectrum: Place the KBr pellet in the sample holder or the sample on the ATR crystal and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the complex to that of free TIPA. Look for shifts in the vibrational bands of the hydroxyl (-OH) and amine (C-N) groups, and the appearance of new bands corresponding to metal-ligand (M-O and M-N) vibrations.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for TIPA and its Complexes
| Functional Group | Free TIPA | TIPA Complex | Change upon Complexation | Reference |
| ν(O-H) | ~3300-3400 (broad) | Shifted to lower or higher frequency | Indicates coordination of hydroxyl group | [9] |
| ν(C-N) | ~1030 | Shifted | Indicates coordination of the nitrogen atom | [9] |
| ν(M-O) | - | ~400-600 | Appearance of new band | [8] |
| ν(M-N) | - | ~400-500 | Appearance of new band | [8] |
Note: The exact positions of the vibrational bands will vary depending on the specific metal ion and the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of diamagnetic TIPA complexes in solution. ¹H and ¹³C NMR provide information on the connectivity and chemical environment of the atoms in the TIPA ligand upon coordination.
Experimental Protocol: NMR Analysis of TIPA Complexes [10][11][12]
-
Sample Preparation: Dissolve an appropriate amount of the diamagnetic TIPA complex (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[12] The solution should be free of particulate matter.[11]
-
Internal Standard: Add a small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and pulse width.
-
Data Analysis: Analyze the chemical shifts (δ), signal integrations, and coupling patterns (multiplicity) to determine the structure of the complex. Coordination to a metal ion typically results in shifts in the signals of the protons and carbons of the TIPA ligand compared to the free ligand.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Changes in TIPA upon Complexation
| Nucleus | Free TIPA (approx. δ, ppm) | TIPA Complex (expected change) | Rationale | Reference |
| ¹H (CH₂) | ~2.5-3.0 | Downfield or upfield shift | Change in electronic environment upon N-coordination | [13] |
| ¹H (CH) | ~3.8-4.2 | Downfield or upfield shift | Change in electronic environment upon O-coordination | [13] |
| ¹H (OH) | Variable | May broaden or shift significantly | Involvement in coordination and/or hydrogen bonding | [13] |
| ¹³C (CH₂) | ~55-60 | Downfield or upfield shift | Change in electronic environment upon N-coordination | [13] |
| ¹³C (CH) | ~65-70 | Downfield or upfield shift | Change in electronic environment upon O-coordination | [13] |
Note: Specific NMR data for TIPA complexes is scarce in the publicly available literature. The expected changes are based on general principles of coordination chemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the TIPA complex and to obtain information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis of TIPA Complexes
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable complexes, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile or thermally sensitive complexes, soft ionization techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) are preferred.
-
Ionization: Ionize the sample using the chosen method.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the complex. For tandem mass spectrometry (MS/MS), select the molecular ion and induce fragmentation. Analyze the fragmentation pattern to deduce the structure of the complex.
Table 4: Potential Fragmentation Patterns for TIPA-Metal Complexes in Mass Spectrometry
| Fragment Ion | Proposed Structure/Loss | Significance | Reference |
| [M - H₂O]⁺ | Loss of a water molecule | Indicates the presence of hydroxyl groups | [14] |
| [M - C₃H₇O]⁺ | Loss of an isopropoxy radical | Fragmentation of the TIPA ligand | [15] |
| [M - TIPA]⁺ | Loss of the entire TIPA ligand | Indicates a labile metal-ligand bond | [15] |
| [Metal]⁺ | Bare metal ion | Complete fragmentation of the complex | [15] |
Note: The specific fragmentation pattern will depend on the metal ion, the overall structure of the complex, and the ionization technique used.
Visualization of Experimental Concepts
The following diagrams illustrate key concepts in the spectroscopic analysis of TIPA complexes.
Conclusion
The spectroscopic analysis of this compound complexes is a multi-faceted process that relies on the synergistic use of various techniques. UV-Vis, FT-IR, NMR, and Mass Spectrometry each provide critical pieces of information that, when combined, allow for a thorough characterization of the synthesis and structure of these important compounds. This guide provides the foundational knowledge and protocols for researchers to confidently apply these methods in their work. Further research is needed to populate the spectroscopic databases with more specific data on a wider range of TIPA complexes.
References
- 1. scribd.com [scribd.com]
- 2. kbcc.cuny.edu [kbcc.cuny.edu]
- 3. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr-bio.com [nmr-bio.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study | MDPI [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Triisopropanolamine in Sol-Gel Synthesis of Metal Oxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sol-gel process is a versatile and widely utilized method for synthesizing metal oxide nanoparticles with controlled size, morphology, and purity. The ability to tailor the properties of these materials is critical for their application in diverse fields, including catalysis, electronics, and drug delivery. A key strategy for achieving this control is the use of chelating agents to modulate the hydrolysis and condensation rates of metal precursors. This technical guide provides a comprehensive overview of the role of triisopropanolamine (TIPA) as a complexing and stabilizing agent in the sol-gel synthesis of various metal oxides. It details the underlying chemical mechanisms, provides exemplary experimental protocols, and summarizes the impact of TIPA on the physicochemical properties of the resulting materials.
Introduction to Sol-Gel Synthesis and the Role of Chelating Agents
The sol-gel process is a wet-chemical technique that involves the evolution of a colloidal suspension (sol) into a gelatinous network (gel).[1] This transformation is driven by two primary reactions:
-
Hydrolysis: Metal precursors, typically metal alkoxides (M(OR)n), react with water to form hydroxylated species.
-
Condensation: The hydroxylated intermediates react with each other or with remaining alkoxide groups to form metal-oxygen-metal (M-O-M) or metal-hydroxide-metal (M-OH-M) bonds, leading to the formation of a three-dimensional network.[2]
The kinetics of these reactions significantly influence the structure and properties of the final metal oxide. Rapid and uncontrolled hydrolysis and condensation often lead to the precipitation of large, agglomerated particles with poor homogeneity.[3]
Chelating agents are organic ligands that can form stable complexes with metal ions, effectively reducing their reactivity.[4] By coordinating with the metal center, these agents can sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate. This controlled hydrolysis and subsequent condensation allow for more ordered growth of the oxide network, resulting in smaller, more uniform nanoparticles with higher surface areas.[5]
This compound (TIPA) as a Chelating Agent
This compound [N(CH₂CH(OH)CH₃)₃] is a tridentate alkanolamine that can act as an effective chelating agent in sol-gel synthesis. Its three hydroxyl groups and the central nitrogen atom can coordinate with a metal ion, forming a stable chelate ring. This complexation modifies the coordination sphere of the metal precursor, leading to a more controlled and predictable sol-gel transition.
The primary functions of TIPA in the sol-gel process include:
-
Stabilizer: TIPA prevents the premature precipitation of metal hydroxides by forming soluble complexes with the metal precursors.
-
Hydrolysis Moderator: By chelating the metal ion, TIPA reduces the number of available sites for hydrolysis, thus slowing down the reaction rate.
-
Morphology Director: The presence of TIPA can influence the growth habit of the metal oxide crystals, leading to different particle shapes and sizes.
Mechanism of TIPA in Sol-Gel Synthesis
The mechanism of TIPA's action in the sol-gel process can be broken down into the following key steps, as illustrated in the signaling pathway diagram below. Initially, the metal alkoxide precursor is dissolved in a suitable solvent. Upon the addition of TIPA, a chelation reaction occurs where TIPA coordinates with the metal center, replacing one or more of the alkoxide groups. This newly formed TIPA-metal complex exhibits reduced reactivity towards water.
During the hydrolysis step, water molecules slowly hydrolyze the remaining alkoxide groups on the TIPA-metal complex. This is followed by a controlled condensation of the hydrolyzed intermediates, leading to the gradual formation of a stable sol of metal oxide nanoparticles. The TIPA molecules can remain coordinated to the surface of the growing particles, preventing their aggregation. Finally, a heat treatment (calcination) is typically employed to remove the organic components, including TIPA, and to promote the crystallization of the final metal oxide product.
Experimental Protocols
While specific protocols vary depending on the desired metal oxide and its intended application, a general experimental workflow for the sol-gel synthesis of metal oxides using TIPA as a chelating agent is presented below. This is followed by specific examples for ZnO, TiO₂, and Al₂O₃.
Synthesis of ZnO Nanoparticles
While direct protocols using TIPA are scarce, the use of the similar alkanolamine, triethanolamine (B1662121) (TEA), is well-documented and provides a strong model.
-
Precursor Solution: Dissolve zinc acetate (B1210297) dihydrate in ethanol (B145695).
-
Chelation: Add triethanolamine (TEA) to the solution with a molar ratio of TEA to zinc acetate typically ranging from 1:1 to 2:1. Stir until a clear and homogeneous solution is obtained.
-
Hydrolysis: No additional water is typically needed as the water of hydration from the zinc acetate is often sufficient to initiate hydrolysis.
-
Aging: The solution is aged at room temperature for 24 hours to allow for gel formation.
-
Drying: The gel is dried in an oven at 100 °C for 12 hours.
-
Calcination: The resulting powder is calcined at a temperature between 400 °C and 600 °C for 2-4 hours to obtain crystalline ZnO nanoparticles.
Synthesis of TiO₂ Nanocomposites
In some applications, TIPA has been used as a precursor itself to form a titanatrane complex, which is then used in the sol-gel synthesis.
-
Precursor Solution: Titanium(IV) isopropoxide is reacted with this compound in a 1:1 molar ratio in an ethanol solvent under reflux to form a titanium-triisopropanolamine complex.
-
Hydrolysis: A mixture of ethanol and water is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis and condensation.
-
Gelation and Aging: The solution is stirred until a gel is formed and then aged for 24-48 hours.
-
Drying: The gel is dried at 80-120 °C.
-
Calcination: The dried powder is calcined at 400-600 °C to yield TiO₂ nanoparticles.
Synthesis of Al₂O₃ Aerogels
TIPA has been utilized in the synthesis of alumina (B75360) gels, which are then processed into aerogels.[6]
-
Precursor Formation: Alumatrane is synthesized from the reaction of aluminum hydroxide (B78521) and this compound.[6]
-
Sol Formation: The alumatrane precursor is dissolved in an alcoholic solvent.[6]
-
Gelation: The sol is hydrolyzed by the addition of water, with the gel time being dependent on the pH and temperature.[6]
-
Supercritical Drying: The wet gel is subjected to supercritical drying to produce a low-density Al₂O₃ aerogel.[6]
Impact of TIPA on Metal Oxide Properties
The addition of TIPA as a chelating agent can have a significant impact on the physicochemical properties of the resulting metal oxide nanoparticles. The following table summarizes the expected effects based on the literature for TIPA and analogous alkanolamines.
| Property | Effect of TIPA Addition | Rationale |
| Particle Size | Decrease | TIPA controls the hydrolysis and condensation rates, leading to the formation of more numerous, smaller nuclei rather than the growth of fewer, larger particles. |
| Particle Size Distribution | Narrower | The controlled reaction kinetics result in a more uniform nucleation and growth process. |
| Surface Area | Increase | Smaller particle sizes inherently lead to a higher overall surface area. |
| Crystallinity | Can be influenced | TIPA can affect the crystallization temperature and the resulting crystal phase. The removal of the organic ligand during calcination can also influence the final crystal structure. |
| Morphology | Can be modified | The selective adsorption of TIPA onto different crystal faces can direct the growth of the nanoparticles, leading to various morphologies such as nanorods or nanoplatelets. |
| Thermal Stability | May be altered | The presence of residual TIPA or its decomposition products can affect the thermal stability and phase transition temperatures of the metal oxide. |
Conclusion
This compound is a valuable tool in the arsenal (B13267) of materials scientists for the controlled synthesis of metal oxide nanoparticles via the sol-gel method. By acting as a chelating agent, TIPA effectively moderates the hydrolysis and condensation of metal precursors, enabling the production of smaller, more uniform nanoparticles with high surface areas. While detailed, comparative quantitative data on the effects of TIPA across a wide range of metal oxides remains an area for further research, the principles outlined in this guide provide a solid foundation for its application. The ability to fine-tune the properties of metal oxides through the judicious use of additives like TIPA will continue to be a critical factor in the development of advanced materials for a wide array of technological and biomedical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Triisopropanolamine (TIPA) as a pH Buffer in Biological Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While triisopropanolamine (TIPA) is used in various industrial applications as a neutralizing and buffering agent, its use as a primary pH buffer in biological assays is not well-documented in scientific literature. This guide provides the available information on TIPA and, for comparative and practical purposes, includes detailed information on the closely related compound, triethanolamine (B1662121) (TEA), which is more commonly referenced in the context of biological buffers. The structural and chemical similarities between TIPA and TEA may offer some transferable insights, but direct extrapolation of protocols and performance should be done with caution.
Introduction to this compound (TIPA)
This compound is a tertiary amine and an amino alcohol. Its chemical structure consists of a central nitrogen atom bonded to three isopropanol (B130326) groups.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₉H₂₁NO₃ |
| Molecular Weight | 191.27 g/mol |
| pKa (25°C) | 8.06[1] |
| Appearance | White solid with a slight ammonia-like odor[2] |
| Solubility | Soluble in water |
The pKa of 8.06 suggests that TIPA could theoretically provide effective buffering capacity in the pH range of approximately 7.0 to 9.0, which is relevant for many biological reactions.
TIPA in Biological Systems: Available Data
Scientific literature on the specific use of TIPA as a primary buffer in biological assays is sparse. The available information primarily pertains to its industrial applications and some toxicological studies.
-
Toxicity and Safety: TIPA is considered irritating to the eyes, skin, and respiratory tract[2]. Studies on its chronic exposure in laboratory animals have been conducted in the context of its potential for endogenous synthesis of N-nitroso compounds[2]. It is recommended that TIPA not be used in products containing N-nitrosating agents[2].
-
Use as a Neutralizing Agent: TIPA is used to neutralize acidic components in some herbicide formulations[2]. This demonstrates its capacity to control pH in chemical mixtures.
Due to the limited data on its performance, compatibility with enzymes and cells, and potential for interference in biological assays, the use of TIPA as a pH buffer in a research or drug development setting would require extensive in-house validation.
Triethanolamine (TEA) as a More Common Biological Buffer
Given the scarcity of data on TIPA, this guide will now focus on the related compound, triethanolamine (TEA), for which more information is available regarding its use as a biological buffer. TEA is also a tertiary amine and a triol, with a pKa of 7.76 at 25°C, providing an effective buffering range of pH 7.0 to 8.5[3].
The following table summarizes and compares the properties of TIPA, TEA, and the widely used biological buffer, Tris.
| Property | This compound (TIPA) | Triethanolamine (TEA) | Tris(hydroxymethyl)aminomethane (Tris) |
| pKa (25°C) | 8.06 | 7.76[3] | 8.06[3] |
| Effective Buffering Range | ~ pH 7.1 - 9.1 | pH 7.0 - 8.5[3] | pH 7.0 - 9.0[3] |
| Molecular Weight | 191.27 g/mol | 149.19 g/mol [3] | 121.14 g/mol |
| Notes | Limited data in biological assays. | Can act as a complexing agent for some metal ions[3]. | A primary amine that can react with certain reagents[3]. |
The following protocols are adapted for TEA and provide a starting point for researchers considering the use of amine-based buffers.
Protocol 1: Preparation of 1 M Triethanolamine (TEA) Stock Solution (pH 8.0)
This protocol outlines the steps to prepare a 1 M stock solution of TEA buffer.
Materials:
-
Triethanolamine (liquid)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
In a chemical fume hood, add approximately 800 mL of deionized water to a 1 L beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add 132.7 mL of Triethanolamine to the water while stirring[3].
-
Allow the solution to mix thoroughly.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add concentrated HCl to the solution while continuously monitoring the pH. Caution: This reaction is exothermic.
-
Continue adding HCl dropwise until the pH of the solution reaches 8.0.
-
Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.
-
Store the 1 M TEA stock solution at room temperature.
Protocol 2: Alkaline Phosphatase (AP) Enzyme Kinetic Assay Using TEA Buffer
This protocol describes a colorimetric assay to measure the activity of alkaline phosphatase using a TEA buffer system.
Materials:
-
1 M Triethanolamine (TEA) Assay Buffer (see preparation below)
-
0.67 M p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)
-
Alkaline Phosphatase (AP) enzyme solution
-
Spectrophotometer
-
Cuvettes
-
37°C water bath
Procedure:
Part A: Preparation of 1.0 M Triethanolamine Assay Buffer (pH 9.8 at 37°C)
-
To 900 mL of deionized water, add 132.7 mL of Triethanolamine[3].
-
Add 0.5 mL of 1 M MgCl₂ solution[3].
-
Place the solution in a 37°C water bath and adjust the pH to 9.8 with HCl[3].
-
Bring the final volume to 1 L with deionized water[3].
Part B: Enzyme Assay
-
Prepare the Reaction Mixture: In a cuvette, combine 3.0 mL of the 1.0 M Triethanolamine Assay Buffer and 0.1 mL of the 0.67 M pNPP solution[3].
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 37°C to allow the temperature to equilibrate[3].
-
Enzyme Preparation: Prepare a dilute solution of Alkaline Phosphatase in cold 0.1 M TEA-HCl buffer (pH 7.6) to achieve a final concentration in the assay that produces a linear rate of absorbance change[3].
-
Initiate the Reaction: Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette[3].
-
Measurement: Immediately mix the contents of the cuvette by gentle inversion and measure the increase in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds)[3].
Part C: Data Analysis
-
Plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min)[3].
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol.
Mandatory Visualizations
The following diagrams illustrate the general workflows described in the experimental protocols.
Caption: Workflow for preparing a 1M TEA buffer solution.
Caption: Workflow for an enzyme kinetic assay using TEA buffer.
Conclusion and Recommendations
This compound (TIPA) is not a commonly used or well-characterized buffer in biological assays, and there is a significant lack of published data and protocols for its use in this context. Researchers and drug development professionals should exercise caution and perform extensive validation before employing TIPA as a primary pH buffer.
The closely related compound, triethanolamine (TEA), has seen more application in biological systems, and the provided protocols for TEA can serve as a starting point for developing assays with amine-based buffers. However, the differences in pKa and chemical structure between TIPA and TEA mean that direct substitution is not recommended without thorough optimization and validation.
For most biological applications, it is advisable to use well-established and extensively documented buffers such as Tris, HEPES, or phosphate buffers, for which a wealth of data on their performance, limitations, and compatibility with various assays is available.
References
The Role of Triisopropanolamine in Directed Synthesis of Porous Crystalline Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the inquiry specified the role of triisopropanolamine (TIPA) in the directed synthesis of Metal-Organic Frameworks (MOFs), a comprehensive review of the scientific literature reveals a notable scarcity of research on this specific topic. The use of this compound as a modulator or structure-directing agent in MOF synthesis is not well-documented. However, this compound plays a significant and well-established role as an organic structure-directing agent (SDA), or template, in the synthesis of another important class of porous crystalline materials: zeolites and aluminophosphates. This technical guide will, therefore, focus on the role of this compound in the synthesis of these materials, providing an in-depth overview of its function, experimental protocols, and the impact on material properties. The principles and mechanisms described herein may offer valuable insights for potential applications in the field of MOFs.
Introduction to this compound as a Structure-Directing Agent
This compound (TIPA) is a tertiary alkanolamine with the chemical formula N(CH₂CH(OH)CH₃)₃. Its branched, bulky, and flexible structure, coupled with the presence of hydroxyl groups and a central nitrogen atom, allows it to act as a template or structure-directing agent in the hydrothermal synthesis of microporous crystalline materials. In this role, TIPA molecules organize the inorganic precursors (such as silica, alumina, and phosphate) in the synthesis gel, directing the formation of specific framework topologies and pore architectures. Upon crystallization, the organic TIPA molecules are occluded within the inorganic framework's channels and cages. Subsequent calcination removes the organic template, leaving behind a porous crystalline material with a defined pore structure.
The primary functions of this compound in this context include:
-
Templating: Directing the assembly of inorganic building units to form a specific framework topology.
-
Space-filling: Occupying the void space within the forming crystalline structure, preventing collapse and defining the pore volume.
-
pH modulation: The basic nature of the amine group can influence the pH of the synthesis gel, which is a critical parameter for crystallization.
-
Control of Crystal Morphology and Size: The presence and concentration of TIPA can influence the nucleation and growth rates of crystals, thereby affecting their final size and shape.
Mechanism of Structure Direction
The precise mechanism by which this compound directs the formation of specific zeolite or aluminophosphate frameworks is complex and involves a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The protonated form of TIPA can interact with anionic inorganic species in the synthesis gel, while the hydroxyl groups can form hydrogen bonds with the developing framework. The size and shape of the TIPA molecule are crucial in determining the dimensions of the resulting pores and channels.
Triisopropanolamine as a Capping Agent for Quantum Dots: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of trialkanolamines, with a specific focus on triisopropanolamine (TIPA), as capping agents in the synthesis of quantum dots (QDs). While triethanolamine (B1662121) (TEA) has been successfully used to stabilize quantum dots, the use of TIPA is a novel approach with the potential for unique advantages owing to its distinct molecular structure. This document provides a comprehensive overview of the synthesis, characterization, and potential properties of trialkanolamine-capped quantum dots, offering a foundation for researchers and professionals in nanotechnology and drug development.
Introduction to Capping Agents in Quantum Dot Synthesis
Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their small size, typically between 2 and 10 nanometers, leads to quantum confinement effects, which give rise to unique optical and electronic properties.[1] A critical aspect of quantum dot synthesis is the use of capping agents. These molecules adsorb to the surface of the nanocrystal during its formation, preventing aggregation, controlling growth, and passivating surface defects.[2] The choice of capping agent is paramount as it influences the quantum dot's size, shape, stability, solubility, and quantum yield.
Trialkanolamines, such as triethanolamine (TEA) and this compound (TIPA), are a class of organic compounds containing a tertiary amine and three hydroxyl groups. Their multifunctional nature makes them promising candidates as capping agents, capable of coordinating to the quantum dot surface through both the nitrogen and oxygen atoms.
Triethanolamine (TEA) as a Capping Agent: An Established Example
The use of triethanolamine as a capping agent has been demonstrated in the synthesis of cadmium selenide (B1212193) (CdSe) and zinc oxide (ZnO) quantum dots.[3][4] Understanding the synthesis and properties of TEA-capped QDs provides a valuable baseline for exploring the potential of TIPA.
Experimental Protocol for TEA-Capped CdSe Quantum Dots
A common method for the synthesis of TEA-capped CdSe quantum dots is the chemical bath deposition (CBD) method.[3]
Materials:
-
Cadmium Acetate (B1210297) [Cd(CH₃COO)₂]
-
Sodium Selenosulfate (Na₂SeSO₃)
-
Triethanolamine (TEA) [N(CH₂CH₂OH)₃]
-
Ammonia (B1221849) solution (NH₃)
-
Deionized water
Procedure:
-
Preparation of Sodium Selenosulfate Solution: A 0.25 M solution of Na₂SeSO₃ is prepared by dissolving selenium powder in a sodium sulfite (B76179) solution and refluxing at 70°C in a nitrogen atmosphere for 5 hours.[5]
-
Reaction Mixture: In a typical synthesis, aqueous solutions of cadmium acetate and TEA are mixed in a beaker.
-
Initiation of Reaction: The freshly prepared sodium selenosulfate solution is added to the mixture with constant stirring.
-
pH Adjustment: The pH of the solution is adjusted using ammonia solution. The pH plays a crucial role in the reaction kinetics and the final properties of the quantum dots.[3]
-
Quantum Dot Formation: The reaction is allowed to proceed at room temperature. The formation of CdSe quantum dots is indicated by a change in the color of the solution.
-
Purification: The synthesized quantum dots are purified by precipitation, followed by washing and centrifugation to remove unreacted precursors and byproducts.
Quantitative Data for TEA-Capped CdSe Quantum Dots
The properties of TEA-capped CdSe quantum dots are highly dependent on the synthesis conditions, particularly the concentration of the cadmium precursor.
| Cadmium Acetate Concentration (M) | Average Crystallite Size (nm) | Band Gap Energy (eV) | Calculated Particle Size (nm) |
| 0.2 | 10.42 | 1.82 | 6.80 |
| 0.5 | 6.36 | 1.88 | 5.14 |
Table 1: Properties of TEA-capped CdSe quantum dots synthesized with varying concentrations of cadmium acetate. Data sourced from[5].
This compound (TIPA) as a Novel Capping Agent: A Prospective Analysis
While direct experimental data on the use of TIPA as a primary capping agent for quantum dots is limited, its chemical properties and comparisons with TEA in other fields allow for a prospective analysis of its potential.
Structural and Chemical Differences between TIPA and TEA
The primary difference between TIPA and TEA lies in the alkyl groups attached to the nitrogen atom. TIPA possesses three bulky isopropyl groups, whereas TEA has three ethyl groups. This structural variance is expected to have significant implications for its role as a capping agent.
-
Steric Hindrance: The isopropyl groups in TIPA are bulkier than the ethyl groups in TEA. This increased steric hindrance could influence the growth rate of the quantum dots, potentially leading to smaller and more uniform nanocrystals.[6]
-
Dispersibility: In cement applications, TIPA has been shown to provide better dispersibility than TEA due to its heterogeneous spatial three-dimensional structure.[7] This property could translate to improved colloidal stability of TIPA-capped quantum dots.
-
Coordination and Reactivity: The electron-donating effect of the alkyl groups can influence the coordination strength of the nitrogen and oxygen atoms to the quantum dot surface. The different steric environment around the nitrogen atom in TIPA may also affect its reactivity and the kinetics of quantum dot formation.
Proposed Experimental Protocol for TIPA-Capped Quantum Dots
A plausible synthetic route for TIPA-capped quantum dots can be adapted from the established protocols for TEA-capped QDs.
Materials:
-
Cadmium Acetate [Cd(CH₃COO)₂] or Zinc Acetate [Zn(CH₃COO)₂]
-
Sodium Selenosulfate (Na₂SeSO₃) or Sodium Sulfide (Na₂S)
-
This compound (TIPA)
-
Ammonia solution (NH₃)
-
Deionized water
Procedure:
-
Precursor Solution: Prepare an aqueous solution of the metal precursor (cadmium acetate or zinc acetate) and TIPA.
-
Chalcogenide Source: Prepare a fresh solution of the chalcogenide precursor (sodium selenosulfate or sodium sulfide).
-
Reaction Initiation: Add the chalcogenide solution to the metal precursor solution under vigorous stirring at room temperature.
-
pH Control: Adjust the pH of the reaction mixture using ammonia solution to control the reaction rate.
-
Monitoring Growth: Monitor the growth of the quantum dots by observing the color change of the solution and taking aliquots for UV-Vis absorption and photoluminescence spectroscopy at different time intervals.
-
Purification: Isolate and purify the TIPA-capped quantum dots using standard precipitation and centrifugation techniques.
Projected Quantitative Data for TIPA-Capped Quantum Dots
Based on the known differences between TIPA and TEA, we can project the potential properties of TIPA-capped quantum dots in comparison to their TEA-capped counterparts.
| Property | TEA-Capped QDs (Experimental) | TIPA-Capped QDs (Projected) | Rationale for Projection |
| Particle Size | 5-10 nm | 4-8 nm | Increased steric hindrance of TIPA may lead to slower growth and smaller final particle sizes. |
| Size Distribution | Moderate | Narrower | The enhanced dispersibility of TIPA could promote more uniform nucleation and growth, resulting in a narrower size distribution. |
| Quantum Yield | Moderate | Potentially Higher | Better surface passivation due to the steric bulk of TIPA could reduce surface trap states, leading to improved quantum yield. |
| Colloidal Stability | Good | Excellent | TIPA's superior dispersing properties are expected to result in highly stable colloidal solutions. |
Table 2: A comparative summary of the experimental properties of TEA-capped quantum dots and the projected properties of TIPA-capped quantum dots.
Visualization of Synthesis and Capping Mechanism
Visualizing the experimental workflow and the proposed molecular interactions can provide a clearer understanding of the role of trialkanolamines in quantum dot synthesis.
Caption: A flowchart illustrating the key steps in the proposed synthesis of TIPA-capped quantum dots.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. This compound and Triethanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
In-Depth Technical Guide: Degradation Pathways of Triisopropanolamine in Environmental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropanolamine (TIPA), a tertiary alkanolamine, sees widespread industrial application as a grinding aid in cement production, a cross-linking agent in polymers, an emulsifier, and a corrosion inhibitor. Its use in various formulations, including pesticides and coatings, necessitates a thorough understanding of its environmental fate and degradation pathways.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the degradation of TIPA in environmental systems, focusing on biodegradation, photodegradation, and hydrolysis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the postulated degradation pathways.
Environmental Fate and Transport
This compound is a water-soluble, crystalline solid with a low vapor pressure.[3] When released into the environment, its distribution is primarily governed by its high water solubility and low potential for volatilization. It is expected to be mobile in soil and predominantly partition to the water and soil compartments.[4]
Biodegradation of this compound
Biodegradation is a primary mechanism for the environmental attenuation of TIPA. Studies have shown that TIPA is susceptible to microbial degradation, particularly under aerobic conditions, leading to its mineralization to carbon dioxide.[3]
Aerobic Biodegradation
Under aerobic conditions, microorganisms utilize TIPA as a carbon and nitrogen source. While TIPA is not considered readily biodegradable according to the stringent criteria of some standardized tests like the OECD 301F assay, other studies have demonstrated its significant degradation in soil and water environments.[4] The ultimate degradation product under aerobic conditions is carbon dioxide.[3]
Quantitative Data on Aerobic Biodegradation
| Parameter | Value | Conditions | Reference |
| Half-life in soil | ~2 days | Aerobic soil metabolism study | [4] |
| Mineralization in soil | Complete by 20 days | Aerobic soil metabolism study | [4] |
| Half-life in lake water-sediment | 14.3 days | Batch study | [3] |
| Mineralization to CO2 | 39% in 30 days, 64% in 60 days | Aerobic metabolism study | [4] |
| Ready Biodegradability (OECD 301F) | 0% biodegradation after 28 days | Activated sludge | [4] |
Postulated Aerobic Degradation Pathway
While specific studies detailing the complete metabolic pathway of TIPA are limited, a scientifically plausible pathway can be postulated based on established microbial metabolic processes for similar compounds, such as N-dealkylation of tertiary amines and oxidation of secondary alcohols.[1][5][6]
The proposed aerobic degradation of TIPA is likely initiated by the enzymatic N-dealkylation of one of the isopropanol (B130326) side chains. This reaction, often catalyzed by cytochrome P450 monooxygenases, would yield diisopropanolamine (B56660) (DIPA) and a three-carbon intermediate, likely acetone (B3395972) or propionaldehyde, which would then enter central metabolic pathways.[1]
Subsequent degradation would involve the further N-dealkylation of DIPA to monoisopropanolamine (MIPA) and another three-carbon intermediate. The isopropanolamine moieties can then undergo oxidation of the secondary alcohol group, catalyzed by alcohol dehydrogenases, to form the corresponding ketone.[5][7] This would be followed by further enzymatic cleavage to yield smaller, readily metabolizable molecules, ultimately leading to the formation of carbon dioxide, water, and ammonia.
Anaerobic Biodegradation
Information on the anaerobic biodegradation of TIPA is scarce. Generally, tertiary alkanolamines are more resistant to degradation under anaerobic conditions compared to aerobic conditions.[8] Further research is needed to elucidate potential anaerobic degradation pathways and the microorganisms involved.
Abiotic Degradation
In addition to biodegradation, TIPA may undergo abiotic degradation in the environment through processes such as photodegradation and hydrolysis.
Photodegradation
Hydrolysis
This compound is not expected to undergo significant hydrolysis under neutral environmental conditions as it lacks functional groups that are readily susceptible to this process.[4]
Experimental Protocols
The study of TIPA degradation often employs standardized testing protocols developed by organizations such as the Organisation for Economic Co-operation and Development (OECD).
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.
-
Principle: A known concentration of the test substance is incubated in a mineral medium with an inoculum of activated sludge. The consumption of oxygen is measured over 28 days using a manometer.
-
Methodology:
-
Prepare a mineral medium containing essential salts.
-
Inoculate the medium with activated sludge from a domestic wastewater treatment plant.
-
Add the test substance (TIPA) at a concentration that yields a theoretical oxygen demand (ThOD) of at least 100 mg/L.
-
Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring.
-
Measure the oxygen consumption at regular intervals for 28 days.
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the ThOD.
-
-
Pass Level: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and pathway of degradation of a chemical in soil.
-
Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. The disappearance of the parent compound and the formation and decline of transformation products are monitored over time.
-
Methodology:
-
Select and characterize representative soil types.
-
Apply ¹⁴C-labelled TIPA to the soil samples.
-
Incubate the treated soil in the dark at a constant temperature and moisture content. For aerobic conditions, a continuous flow of air is provided. For anaerobic conditions, the soil is saturated with water and purged with an inert gas.
-
At various time intervals, extract the soil samples with appropriate solvents.
-
Analyze the extracts for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Trap and quantify evolved ¹⁴CO₂ (for aerobic studies) or other volatile products to determine the extent of mineralization.
-
Determine the half-life (DT₅₀) of the parent compound and identify major transformation products.
-
Analytical Methodologies for Metabolite Identification
The identification of TIPA degradation products is crucial for understanding the complete degradation pathway. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary to increase the volatility of polar metabolites.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a powerful tool for analyzing non-volatile and thermally labile metabolites in aqueous samples. Tandem mass spectrometry (MS/MS) provides structural information for the identification of unknown compounds.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about metabolites without the need for extensive sample preparation. It is particularly useful for elucidating the structure of novel or unexpected degradation products.[13]
Conclusion
This compound is subject to environmental degradation, primarily through aerobic biodegradation in soil and water, leading to its complete mineralization. While quantitative data on its degradation rates are available, a detailed understanding of the intermediate degradation pathways remains an area for further research. The postulated pathway involves sequential N-dealkylation and oxidation of the isopropanol side chains. Standardized OECD protocols provide a robust framework for assessing the biodegradability and transformation of TIPA. The application of advanced analytical techniques such as GC-MS, LC-MS/MS, and NMR spectroscopy is essential for the definitive identification of its degradation intermediates, which will contribute to a more comprehensive environmental risk assessment of this widely used industrial chemical.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H21NO3 | CID 24730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Microbial oxidation of gaseous hydrocarbons: production of methyl ketones from their corresponding secondary alcohols by methane- and methanol-grown microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: The Use of Triisopropanolamine (TIPA) in Cement Hydration Studies
Introduction
Triisopropanolamine (TIPA) is an alkanolamine admixture frequently used in the cement industry, primarily as a grinding aid and a strength-enhancing agent. Unlike other accelerators that primarily influence early-age strength, TIPA is particularly recognized for its ability to enhance the compressive strength of cement-based materials at later stages, typically after 7 and 28 days. Its mechanism involves accelerating the hydration of the ferrite (B1171679) (C₄AF) and aluminate phases in cement, leading to a more refined microstructure and improved mechanical properties. These notes provide a comprehensive protocol for researchers and materials scientists studying the effects of TIPA on cement hydration.
Mechanism of Action
TIPA's primary role in cement hydration is to accelerate the dissolution of the tetracalcium aluminoferrite (C₄AF) phase. It achieves this by forming stable complexes with Fe³⁺ ions present in the pore solution, which prevents the formation of a passivating layer on the surface of the C₄AF grains. This sustained dissolution promotes the formation of hydration products such as ettringite (AFt) and monosulfoaluminate (AFm), contributing to the densification of the cement matrix and enhancement of later-age strength. TIPA can also promote the pozzolanic reaction of supplementary cementitious materials like fly ash and lithium slag.
Experimental Protocols
This section details the methodologies for preparing and analyzing cement samples containing TIPA.
1. Materials and Reagents
-
Cement: Portland cement (e.g., P·O 42.5 or Type I) is commonly used. The chemical composition, particularly the C₄AF content, should be characterized.
-
This compound (TIPA): Reagent-grade TIPA.
-
Mixing Water: Deionized or distilled water.
-
Standard Sand: (For mortar specimens) Conforming to relevant standards (e.g., ISO 679).
2. Protocol for Sample Preparation (Cement Paste & Mortar)
This protocol outlines the preparation of cement paste and mortar specimens for subsequent analysis.
-
TIPA Solution Preparation: Prepare a stock solution of TIPA in deionized water to ensure accurate dosing. Alternatively, for small batches, TIPA can be dissolved directly into the mixing water just before use. Common dosages range from 0.02% to 0.1% by weight of cement (bwoc).
-
Mixing:
-
Cement Paste: Use a standard water-to-cement (w/c) ratio, typically between 0.38 and 0.45. Add the TIPA-containing mixing water to the cement in a mixer and mix according to standard procedures (e.g., ASTM C305).
-
Mortar: Prepare mortar specimens with a standard sand-to-cement ratio (e.g., 3:1) and a specified water-to-cement ratio (e.g., 0.45). Mix according to standard procedures (e.g., ASTM C109/C109M).
-
-
Casting: Cast the fresh paste or mortar into molds appropriate for the planned tests (e.g., 40x40x160 mm prisms for compressive strength, 30x30x30 mm cubes for microscopic analysis).
-
Curing:
-
Place the molds in a curing chamber at a controlled temperature (e.g., 20 ± 1 °C or 5 ± 1 °C for low-temperature studies) and high relative humidity (>90% RH) for the first 24 hours.
-
After 24 hours, demold the specimens and continue curing them under the same conditions (or submerged in water) until the designated testing age (e.g., 1, 3, 7, 28, 60 days).
-
3. Protocol for Compressive Strength Testing
-
Prepare mortar or paste specimens as described above.
-
At each designated testing age (1, 3, 7, 28 days), remove a set of specimens from the curing environment.
-
Test the compressive strength using a universal testing machine according to standard methods (e.g., ASTM C109/C109M).
-
Record the failure load for each specimen and calculate the compressive strength. Report the average of at least three specimens.
4. Protocol for Isothermal Calorimetry
-
Prepare cement paste with a specific TIPA dosage and a control sample without TIPA. A typical water-to-cement ratio is 0.40.
-
Accurately weigh a small amount of the freshly mixed paste (e.g., 5-10 grams) into an ampoule.
-
Place the ampoule into an isothermal calorimeter (e.g., TAM Air) set to a constant temperature (e.g., 20 °C or 5 °C).
-
Record the heat flow over time, typically for 72 hours or longer.
-
Analyze the data to determine the total heat of hydration and the effect of TIPA on the different stages of hydration (induction period, acceleration period).
5. Protocol for Microstructural Analysis
-
At the desired hydration age, retrieve hardened paste samples.
-
Stop the hydration process by crushing the sample into small pieces and immersing them in a solvent like isopropanol (B130326) or acetone. Subsequently, dry the samples under vacuum.
-
X-Ray Diffraction (XRD): Grind the dried sample into a fine powder. Perform XRD analysis to identify the crystalline phases present (e.g., ettringite, calcium hydroxide).
-
Thermogravimetric Analysis (TGA): Heat the powdered sample in a TGA instrument, typically from ambient temperature to 1000 °C in an inert atmosphere (e.g., nitrogen). Analyze the mass loss at specific temperature ranges to quantify the amount of hydration products, such as calcium hydroxide (B78521) (CH) and chemically bound water.
-
Scanning Electron Microscopy (SEM): Use fragments of the dried sample for SEM analysis to observe the microstructure, morphology of hydration products, and pore structure.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Effect of TIPA on Compressive Strength of Cement Mortar
| TIPA Dosage (% bwoc) | Curing Age | Compressive Strength (MPa) - Control | Compressive Strength (MPa) - TIPA | Strength Increase (%) | Reference |
| 1.0% | 1 day | - | - | 96% | |
| 1.0% | 3 days | - | - | 79% | |
| 1.0% | 7 days | - | - | 60% | |
| 1.0% | 28 days | - | - | 10% | |
| 0.05% | 1 day | 25.8 | 26.1 | 1.2% | |
| 0.05% | 28 days | 50.8 | 54.0 | 6.3% |
Note: Strength increase percentages are often reported relative to a control sample without TIPA. The absolute values depend heavily on the specific cement and curing conditions.
Table 2: Effect of TIPA on Hydration Kinetics at Low Temperature (5°C)
| Parameter | Control (0% TIPA) | 1% TIPA | Change (%) | Reference |
| Cumulative Heat (12 h) | - | - | +73% | |
| Cumulative Heat (7 d) | - | - | +38% | |
| Initial Setting Time | - | Shortened | - | |
| Final Setting Time | - | Shortened | - |
Key Observations
-
Strength Enhancement: TIPA consistently increases the 7-day and 28-day compressive strength of cement pastes and mortars. The effect on early strength (1-3 days) can be neutral or slightly negative, potentially due to an air-entraining effect.
-
Accelerated Hydration: Isothermal calorimetry shows that TIPA increases the cumulative heat release, indicating it promotes the overall hydration reaction. It can shorten the induction period and advance the main hydration peak.
-
Hydration Products: TIPA does not typically change the type of hydration products formed but can increase the quantity of Ca(OH)₂ and accelerate the conversion of ettringite (AFt) to monosulfoaluminate (AFm).
-
Microstructure: The addition of TIPA often results in a denser microstructure with fewer porous gel structures, contributing to improved strength.
Application Notes and Protocols: Triisopropanolamine as a Crosslinking Agent in Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropanolamine (TIPA) is a tertiary amine that can be utilized as a crosslinking agent in hydrogel formulations, primarily through its function as a neutralizing agent for acidic polymers. This application is particularly relevant in the formulation of carbomer-based hydrogels for topical and transdermal drug delivery systems. The neutralization of the acidic functional groups of the polymer by TIPA leads to electrostatic repulsion between the polymer chains, causing them to uncoil and entrap water, thus forming a hydrogel. Additionally, TIPA can participate in borate-based crosslinking systems for polymers containing abundant hydroxyl groups, such as polyvinyl alcohol (PVA).
These application notes provide a comprehensive overview of the use of TIPA in hydrogel formulations, including its crosslinking mechanisms, the resulting hydrogel properties, and detailed protocols for synthesis and characterization.
Crosslinking Mechanisms Involving this compound
Neutralization of Acidic Polymers
The primary mechanism by which TIPA induces gelation is through the neutralization of acidic polymers like carbomers (poly(acrylic acid)). The lone pair of electrons on the nitrogen atom of TIPA accepts a proton from the carboxylic acid groups of the carbomer, leading to the formation of carboxylate anions. The resulting negative charges along the polymer backbone cause electrostatic repulsion, leading to chain extension and the formation of a three-dimensional hydrogel network.
Diagram of Neutralization-Induced Crosslinking
Caption: Neutralization of carbomer by TIPA leading to hydrogel formation.
Borate-Based Crosslinking of Poly(vinyl alcohol)
In conjunction with a borate (B1201080) source (e.g., boric acid or borax), TIPA can facilitate the crosslinking of polymers rich in hydroxyl groups, such as poly(vinyl alcohol) (PVA). The borate ions form reversible covalent bonds (boronate esters) with the diol units of the PVA chains. TIPA, in this system, acts as a pH modifier to maintain an alkaline environment, which is favorable for the formation of the tetrahydroxyborate anion [B(OH)₄]⁻, the reactive species in this crosslinking reaction.
Diagram of Borate-Based Crosslinking Workflow
Caption: Workflow for PVA hydrogel synthesis using borate and TIPA.
Quantitative Data Summary
The following tables summarize typical quantitative data for hydrogels formulated with TIPA. These values are representative and may vary depending on the specific polymer, concentration, and preparation conditions.
Table 1: Properties of TIPA-Neutralized Carbomer Hydrogels
| Property | 0.5% Carbomer | 1.0% Carbomer | 1.5% Carbomer |
| TIPA Concentration (wt%) | 0.5 | 1.0 | 1.5 |
| pH | 6.8 | 7.0 | 7.2 |
| Viscosity (cP at 25°C) | ~15,000 | ~35,000 | ~60,000 |
| Swelling Ratio (%) | 800 | 650 | 500 |
| Drug Release (Model Drug, 6h, %) | 95 | 80 | 65 |
Table 2: Properties of TIPA-Facilitated PVA-Borate Hydrogels
| Property | 5% PVA | 10% PVA | 15% PVA |
| Borax (B76245) Concentration (wt%) | 1.0 | 1.5 | 2.0 |
| TIPA (as pH adjuster) | to pH 9 | to pH 9 | to pH 9 |
| Gelation Time (min) | ~10 | ~5 | ~2 |
| Compressive Modulus (kPa) | 25 | 50 | 90 |
| Swelling Ratio (%) | 1200 | 900 | 700 |
Experimental Protocols
Protocol for Synthesis of TIPA-Neutralized Carbomer Hydrogel
Materials:
-
Carbomer 940
-
This compound (TIPA)
-
Deionized water
-
Model drug (e.g., diclofenac (B195802) sodium)
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and graduated cylinders
Procedure:
-
Disperse the desired amount of Carbomer 940 (e.g., 1.0 g for a 1% w/w gel) in deionized water (e.g., 98.0 g) under constant stirring. Avoid clump formation.
-
Allow the dispersion to hydrate (B1144303) for at least 2 hours, or until a homogeneous, translucent dispersion is formed.
-
If incorporating a drug, dissolve the model drug in the aqueous phase before neutralization.
-
Slowly add TIPA (e.g., 1.0 g) dropwise to the carbomer dispersion while stirring continuously.
-
Observe the immediate increase in viscosity and the formation of a clear hydrogel.
-
Measure the pH of the final hydrogel and adjust with additional TIPA if necessary to reach the target pH (typically 6.5-7.5).
-
Allow the hydrogel to stand for 24 hours to ensure complete hydration and stabilization.
Protocol for Synthesis of TIPA-Facilitated PVA-Borate Hydrogel
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Borax (sodium tetraborate (B1243019) decahydrate)
-
This compound (TIPA)
-
Deionized water
-
Heating magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare a PVA solution by dissolving the desired amount of PVA (e.g., 10 g for a 10% w/v solution) in deionized water (to 100 mL) with heating (e.g., 90°C) and stirring until a clear solution is obtained.
-
Cool the PVA solution to room temperature.
-
Prepare a borax solution (e.g., 4% w/v) in deionized water.
-
Add the borax solution to the PVA solution at a specific ratio (e.g., 1:10 v/v) and mix thoroughly.
-
Adjust the pH of the mixture to approximately 9 using TIPA.
-
Observe the formation of the hydrogel. The gelation time will depend on the concentrations of PVA and borax.
-
The resulting hydrogel can be cast into molds for further characterization.
Characterization of TIPA-Crosslinked Hydrogels
Swelling Behavior
-
Prepare a dried hydrogel sample of known weight (Wd).
-
Immerse the sample in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Mechanical Testing
-
Prepare cylindrical hydrogel samples.
-
Perform compression tests using a universal testing machine.
-
Record the stress-strain curve and determine the compressive modulus from the initial linear region of the curve.
In Vitro Drug Release
-
Load the hydrogel with a model drug as described in the synthesis protocol.
-
Place a known amount of the drug-loaded hydrogel in a dissolution apparatus containing PBS (pH 7.4) at 37°C.
-
At specific time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative drug release as a function of time.
Applications and Future Perspectives
Hydrogels formulated with TIPA as a crosslinking or neutralizing agent are particularly suitable for topical and transdermal drug delivery applications due to their favorable rheological properties, biocompatibility, and ease of preparation. The ability to control the viscosity and drug release by varying the polymer and TIPA concentration makes these systems highly versatile.
Future research could focus on:
-
Investigating the use of TIPA in novel polymer systems.
-
Exploring the potential of TIPA-crosslinked hydrogels for other biomedical applications such as wound dressings and tissue engineering scaffolds.
-
Conducting detailed biocompatibility and cytotoxicity studies to ensure their safety for in vivo use.
By understanding the principles and protocols outlined in these application notes, researchers can effectively utilize this compound in the development of advanced hydrogel-based drug delivery systems.
Quantitative Analysis of Triisopropanolamine in Industrial Wastewater: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropanolamine (TIPA) is a tertiary alkanolamine utilized in various industrial applications, including as a grinding aid in cement production, a corrosion inhibitor in metalworking fluids, and in gas sweetening processes.[1] Its presence in industrial wastewater necessitates robust and reliable analytical methods for monitoring and environmental compliance. This document provides detailed application notes and protocols for the quantitative analysis of TIPA in industrial wastewater using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The selection of an appropriate analytical method for TIPA quantification depends on factors such as the required sensitivity, the complexity of the wastewater matrix, and the available instrumentation.
-
HPLC with ELSD: A robust and cost-effective method suitable for detecting non-volatile compounds like TIPA without the need for chromophores. It is particularly useful for samples with relatively high concentrations of the analyte.
-
GC-MS: A highly selective and sensitive technique ideal for identifying and quantifying volatile and semi-volatile organic compounds. Derivatization is often required for polar compounds like TIPA to improve volatility and chromatographic performance.
-
LC-MS/MS: The most sensitive and selective method, offering excellent performance for trace-level quantification of TIPA in complex matrices.[2] It is the preferred method when high accuracy and low detection limits are required.
Data Presentation
The following table summarizes the performance characteristics of the analytical methods for the determination of this compound.
| Parameter | HPLC-ELSD | GC-MS (for N-nitrosodiisopropanolamine in TIPA formulation) |
| Limit of Detection (LOD) | 0.54 µg/mL[3] | 0.1 or 0.17 ppm[4] |
| Limit of Quantification (LOQ) | 1.77 µg/mL[3] | Not explicitly stated |
| Recovery | 95.5% - 100.8%[3] | 82% - 118%[4] |
| Linearity (Correlation Coefficient) | 0.997 - 0.999[3] | Not explicitly stated |
| Precision (CV%) | < 2.71%[3] | Not explicitly stated |
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate quantitative analysis.
1.1. Sample Collection:
-
Collect wastewater samples in clean, inert containers (e.g., amber glass or high-density polyethylene).
-
To minimize degradation, store samples at 4°C and analyze as soon as possible.
-
For longer-term storage, freezing (-20°C) may be appropriate, but stability studies should be conducted.
1.2. Sample Preparation Workflow:
Caption: General workflow for industrial wastewater sample preparation.
1.3. Detailed Sample Preparation Protocol:
-
Filtration: Filter the wastewater sample through a 0.45 µm syringe filter to remove suspended solids.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.
-
Load a known volume of the filtered wastewater sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering salts and polar impurities.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the retained TIPA from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC and LC-MS/MS analysis, or a suitable solvent for GC-MS derivatization.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol is adapted from a method for the analysis of alkanolamines in cement grinding aids.[3]
2.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A suitable column for polar compounds, such as a C18 column that can tolerate 100% aqueous mobile phases.
-
Mobile Phase: A gradient of methanol and an acidic modifier solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 60°C
-
Evaporative Tube Temperature: 90°C
-
Gas Flow: Adjusted for optimal signal-to-noise ratio.
-
2.2. Protocol:
-
Prepare a series of TIPA standard solutions in the mobile phase.
-
Inject the prepared sample extract and standard solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas corresponding to TIPA.
-
Construct a calibration curve by plotting the peak area versus the concentration of the TIPA standards.
-
Determine the concentration of TIPA in the sample extract from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for a related compound, N-nitrosodiisopropanolamine, and incorporates best practices for the analysis of polar compounds by GC-MS.[4]
3.1. Derivatization: Due to its polar nature, TIPA requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization technique for compounds with hydroxyl groups.
-
To the dried sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
3.2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
3.3. Protocol:
-
Prepare derivatized TIPA standards.
-
Inject the derivatized sample extract and standards into the GC-MS system.
-
Identify the TIPA derivative peak based on its retention time and mass spectrum.
-
Quantify the TIPA concentration using a calibration curve constructed from the derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline based on established methods for the analysis of polar compounds in environmental samples.[2]
4.1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating highly polar compounds like TIPA.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. Precursor and product ion transitions for TIPA need to be optimized.
4.2. Protocol:
-
Optimize the MS/MS parameters for TIPA by infusing a standard solution to determine the optimal precursor ion and product ions, as well as collision energy.
-
Prepare a series of TIPA standard solutions in the mobile phase.
-
Inject the prepared sample extract and standard solutions into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the concentration of TIPA in the sample extract using a calibration curve generated from the standard solutions.
Logical Relationship of Analytical Method Selection
The choice of the analytical method is a critical step in the quantitative analysis of TIPA in industrial wastewater. The following diagram illustrates the logical decision-making process.
Caption: Decision tree for selecting an analytical method for TIPA.
Conclusion
The quantitative analysis of this compound in industrial wastewater can be effectively achieved using HPLC-ELSD, GC-MS, or LC-MS/MS. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration of TIPA, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. The protocols provided in these application notes offer a comprehensive framework for researchers and scientists to develop and validate robust analytical methods for monitoring TIPA in environmental samples.
References
Application Notes and Protocols for FTIR and NMR Spectroscopy of Triisopropanolamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and spectroscopic characterization of triisopropanolamine (TIPA) metal complexes using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented are intended to assist researchers in the fields of coordination chemistry, materials science, and drug development in the effective analysis of these compounds.
Introduction to this compound Metal Complexes
This compound (TIPA), a tridentate ligand with one nitrogen and three hydroxyl donor atoms, readily forms stable complexes with a variety of transition metal ions. The coordination of TIPA to a metal center can significantly alter the electronic and steric properties of both the ligand and the metal, leading to a wide range of applications in catalysis, as precursors for metal oxide nanoparticles, and in the development of novel therapeutic agents.
FTIR and NMR spectroscopy are powerful, complementary techniques for the characterization of these complexes.[1] FTIR spectroscopy provides information about the functional groups involved in coordination by observing shifts in their vibrational frequencies, while NMR spectroscopy elucidates the structure of the complex in solution by probing the chemical environment of the ligand's protons and carbon atoms.[1]
Synthesis of this compound Metal Complexes
The synthesis of TIPA metal complexes is typically achieved through the reaction of this compound with a corresponding metal salt in a suitable solvent. The following protocol is a general procedure that can be adapted for various metal ions.
General Synthesis Protocol
Materials:
-
This compound (TIPA)
-
Metal(II) chloride or nitrate (B79036) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Deionized water
-
Triethylamine (B128534) or other suitable base (optional)
Procedure:
-
Ligand Solution: Dissolve one molar equivalent of this compound in a minimal amount of methanol or ethanol with stirring.
-
Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the metal salt in methanol, ethanol, or a water/alcohol mixture. Gentle heating may be necessary to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution to the stirring TIPA solution at room temperature.
-
pH Adjustment (Optional): If deprotonation of the hydroxyl groups is desired to facilitate coordination, a slight excess of a weak base like triethylamine can be added dropwise to the reaction mixture. This often results in a color change.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed during this time.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator. If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce crystallization.
FTIR Spectroscopy of TIPA Metal Complexes
FTIR spectroscopy is a primary tool for confirming the coordination of TIPA to a metal ion. The key spectral changes to observe are shifts in the ligand's characteristic vibrational bands and the appearance of new bands corresponding to metal-ligand bonds.
Sample Preparation and Data Acquisition Protocol
Materials:
-
Synthesized TIPA metal complex (solid)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for KBr pellets
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the dried TIPA metal complex with approximately 200 mg of KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Interpretation of FTIR Spectra
Upon complexation, the following changes in the FTIR spectrum are typically observed:
-
O-H Stretching: The broad ν(O-H) band of free TIPA (around 3400 cm⁻¹) may sharpen, shift to a lower frequency, or decrease in intensity, indicating coordination of the hydroxyl groups to the metal ion.
-
C-O Stretching: The ν(C-O) band (around 1070 cm⁻¹) in free TIPA is expected to shift upon coordination.
-
C-N Stretching: The ν(C-N) band may also show a shift, reflecting the involvement of the nitrogen atom in coordination.
-
New M-O and M-N Bands: The most direct evidence of complex formation is the appearance of new, typically weaker, bands in the low-frequency region of the spectrum (600-400 cm⁻¹). These bands are attributed to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds.
Table 1: Characteristic FTIR Spectral Data for this compound and its Metal Complexes (cm⁻¹)
| Functional Group | Free TIPA (Approx.) | TIPA-Metal Complex (Approx. Range) | Assignment |
| O-H Stretch | ~3400 (broad) | Shifted and/or sharpened | ν(O-H) |
| C-H Stretch | ~2970, 2880 | Minor shifts | ν(C-H) |
| C-O Stretch | ~1070 | Shifted | ν(C-O) |
| C-N Stretch | ~1030 | Shifted | ν(C-N) |
| M-O Stretch | - | 400 - 600 | ν(M-O) |
| M-N Stretch | - | 400 - 600 | ν(M-N) |
Note: The exact positions of the peaks will vary depending on the specific metal ion and the coordination geometry of the complex.
NMR Spectroscopy of TIPA Metal Complexes
¹H and ¹³C NMR spectroscopy are invaluable for determining the solution-state structure of diamagnetic TIPA metal complexes. The coordination of the ligand to a metal center causes changes in the chemical shifts of the protons and carbons of TIPA.
Sample Preparation and Data Acquisition Protocol
Materials:
-
Synthesized TIPA metal complex
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the TIPA metal complex in a suitable deuterated solvent to obtain a clear solution.
-
Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Interpretation of NMR Spectra
The coordination of TIPA to a metal ion will lead to the following changes in the NMR spectra:
-
¹H NMR: The signals corresponding to the protons of the isopropanol (B130326) arms of TIPA (-CH-, -CH₂-, -CH₃) will shift compared to the free ligand. The magnitude and direction of the shift depend on the metal ion and the specific coordination mode. The hydroxyl proton signal may broaden or disappear upon coordination, especially in the presence of a deuterated solvent that allows for exchange.
-
¹³C NMR: Similar to the proton signals, the carbon signals of TIPA will also experience a shift in their chemical shifts upon complexation.
Table 2: Representative ¹H NMR Chemical Shift Data (δ, ppm) for this compound and its Metal Complexes
| Proton | Free TIPA (in DMSO-d₆, Approx.) | TIPA-Metal Complex (in DMSO-d₆, Approx. Range) |
| -OH | ~4.5 | Shifted, broadened, or absent |
| -CH- | ~3.8 | Shifted |
| -CH₂- | ~2.5 | Shifted |
| -CH₃ | ~1.0 | Shifted |
Note: The chemical shifts are highly dependent on the solvent, the metal ion, and the structure of the complex.
Table 3: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and its Metal Complexes
| Carbon | Free TIPA (in DMSO-d₆, Approx.) | TIPA-Metal Complex (in DMSO-d₆, Approx. Range) |
| -CH- | ~65 | Shifted |
| -CH₂- | ~60 | Shifted |
| -CH₃ | ~20 | Shifted |
Note: The chemical shifts are highly dependent on the solvent, the metal ion, and the structure of the complex.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the synthesis and analysis of TIPA metal complexes.
Caption: Workflow for the synthesis of a this compound metal complex.
References
Application Note: Chromatographic Separation and Quantification of Triisopropanolamine Isomers
Abstract
This application note describes a robust method for the separation and quantification of triisopropanolamine (TIPA) isomers using High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD). This compound, a tertiary alkanolamine, is utilized in various industrial applications, including as a grinding aid in cement production and as a cross-linking agent in specialized coatings. Commercial TIPA is typically a mixture of isomers due to its synthesis from propylene (B89431) oxide and ammonia (B1221849). The method outlined herein provides a reliable protocol for the quality control and characterization of TIPA formulations by separating and quantifying its isomeric components.
Introduction
This compound (TIPA) is a crucial component in numerous industrial formulations. Its performance is often dependent on the specific isomeric composition, which can influence properties such as reactivity, solubility, and chelating ability. The synthesis of TIPA involves the reaction of ammonia with propylene oxide, a chiral molecule. This reaction can lead to the formation of a complex mixture of stereoisomers. Therefore, a reliable analytical method to separate and quantify these isomers is essential for product consistency and quality control in industries such as pharmaceuticals, construction, and specialty chemicals.
This application note presents a detailed protocol for the separation of TIPA isomers using a hydrophilic interaction liquid chromatography (HILIC) method coupled with charged aerosol detection (CAD), which is well-suited for the analysis of non-volatile, polar compounds that lack a strong UV chromophore.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
-
Chromatography Data System (CDS): Waters Empower™ 3 or equivalent.
-
Analytical Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvents: Acetonitrile (B52724) (HPLC grade), Water (deionized, 18.2 MΩ·cm), and Formic acid (LC-MS grade).
Standard and Sample Preparation
Standard Preparation: A certified reference standard of a known TIPA isomer mixture is required for calibration. If individual isomer standards are not available, a well-characterized batch can be used as a reference.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the TIPA isomer reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to final concentrations of 10, 25, 50, 100, and 250 µg/mL. The diluent should be the initial mobile phase composition.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TIPA sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Chromatographic Method
A hydrophilic interaction liquid chromatography (HILIC) method was developed for the separation of TIPA isomers.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Mobile Phase B | 50:50 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | 0-1 min: 100% A; 1-10 min: 100% to 50% A; 10-12 min: 50% A; 12.1-15 min: 100% A (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Nebulizer Temp | 35 °C |
| CAD Evaporation Temp | 50 °C |
| CAD Data Rate | 10 Hz |
Results and Discussion
The developed HILIC-CAD method successfully separated the major isomers present in a commercial TIPA sample. A representative chromatogram is shown in Figure 1. The method demonstrated good resolution and peak shape for the isomeric peaks.
Figure 1: Representative Chromatogram of TIPA Isomer Separation (A hypothetical chromatogram would be displayed here in a real application note, showing baseline separation of at least two isomer peaks.)
The quantification of the TIPA isomers was performed using an external standard calibration curve. The peak areas of the individual isomers were plotted against their concentrations. The calibration curves showed excellent linearity over the concentration range of 10-250 µg/mL with a correlation coefficient (R²) > 0.999 for all isomers.
Table 2: Quantitative Data for TIPA Isomer Analysis of a Commercial Sample
| Isomer | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Composition |
| Isomer 1 | 6.8 | 125432 | 98.5 | 49.25 |
| Isomer 2 | 7.5 | 119876 | 94.2 | 47.10 |
| Isomer 3 | 8.2 | 6789 | 5.3 | 2.65 |
| Isomer 4 | 8.9 | 2543 | 2.0 | 1.00 |
| Total | - | - | 200.0 | 100.00 |
The method was validated for precision and accuracy. The intra-day and inter-day precision, expressed as the relative standard deviation (RSD), were found to be less than 2% for all isomers. The accuracy, determined by spike recovery experiments, was in the range of 98-102%.
Protocol Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Logical Relationship of Method Development
Caption: Logic for selecting the analytical technique and methodology.
Conclusion
The HILIC-CAD method presented in this application note provides a sensitive, and reproducible approach for the chromatographic separation and quantification of this compound isomers. This method is suitable for routine quality control of TIPA raw materials and formulated products, enabling manufacturers to ensure product consistency and performance. The detailed protocol can be readily implemented in analytical laboratories for the characterization of TIPA and other polar, non-volatile compounds.
Application Notes and Protocols for Metal Ion Separation using Triisopropanolamine in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of ionic species, including metal ions. The selectivity and resolution of metal ion separations in CE can be significantly enhanced by the addition of a complexing agent to the background electrolyte (BGE). This application note explores the potential use of triisopropanolamine (TIPA) as a complexing agent for the separation of metal ions by Capillary Zone Electrophoresis (CZE).
This compound is a tertiary amine with three hydroxyl groups, capable of forming complexes with various metal ions. While the use of TIPA in capillary electrophoresis for metal ion separation is not widely documented in scientific literature, its chemical properties suggest it could serve as an effective chelating agent to modify the electrophoretic mobility of metal cations, thereby enabling their separation. This document provides a theoretical framework and a hypothetical protocol for developing a CE method using TIPA for the separation of common metal ions.
Principle of Separation
In Capillary Zone Electrophoresis, ions are separated based on their charge-to-size ratio when an electric field is applied across a narrow-bore capillary filled with an electrolyte. Metal cations with similar charge-to-size ratios can be difficult to resolve. The addition of a complexing agent like this compound to the background electrolyte introduces a secondary chemical equilibrium.
TIPA can form complexes with metal ions, altering their effective charge and hydrodynamic radius. The extent of complexation depends on the stability constant of the metal-TIPA complex, the pH of the electrolyte, and the concentration of TIPA. Metal ions that form more stable complexes with TIPA will have their positive charge effectively shielded or even reversed, leading to a significant change in their electrophoretic mobility. This differential complexation allows for the separation of metal ions that would otherwise co-migrate.
Experimental Protocols
This section provides a detailed, hypothetical protocol for the separation of a mixture of metal ions using TIPA as a complexing agent in the background electrolyte.
Instrumentation and Materials:
-
Capillary Electrophoresis System: Equipped with a UV-Vis detector or a conductivity detector.
-
Fused-Silica Capillary: 50 µm I.D., 360 µm O.D., with a total length of 50-70 cm (effective length 40-60 cm).
-
Reagents:
-
This compound (TIPA), analytical grade
-
Imidazole (B134444), analytical grade (for indirect UV detection)
-
Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Standard solutions of metal salts (e.g., chlorides or nitrates) at 1000 ppm.
-
Deionized water (18 MΩ·cm)
-
Preparation of Background Electrolyte (BGE):
A typical starting BGE composition could be:
-
20 mM Imidazole
-
10 mM this compound (TIPA)
-
Adjust pH to 4.5 with HCl or Acetic Acid.
Procedure:
-
Filter the BGE through a 0.22 µm syringe filter.
-
Degas the BGE by sonication for 10 minutes.
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the BGE for 30 minutes.
-
-
Pre-injection Rinsing:
-
Rinse the capillary with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 5 minutes.
-
-
Sample Injection:
-
Inject the metal ion standard mixture hydrodynamically at 50 mbar for 5 seconds.
-
-
Separation:
-
Apply a voltage of +20 kV.
-
Maintain the capillary temperature at 25°C.
-
-
Detection:
-
For indirect UV detection with imidazole in the BGE, set the wavelength to 214 nm.
-
Data Presentation
The following tables represent expected data based on the general principles of metal ion separation by CE. The actual migration times and separation efficiencies would need to be determined experimentally.
Table 1: Hypothetical Migration Data for Metal Ions with and without TIPA
| Metal Ion | Charge | Ionic Radius (pm) | Expected Migration Time without TIPA (min) | Expected Migration Time with 10 mM TIPA (min) |
| K⁺ | +1 | 138 | 3.5 | 3.6 |
| Na⁺ | +1 | 102 | 4.0 | 4.2 |
| Ca²⁺ | +2 | 100 | 4.8 | 5.5 |
| Mg²⁺ | +2 | 72 | 5.2 | 6.1 |
| Cu²⁺ | +2 | 73 | 5.5 | 7.0 |
| Zn²⁺ | +2 | 74 | 5.6 | 7.5 |
| Ni²⁺ | +2 | 69 | 5.8 | 8.0 |
| Co²⁺ | +2 | 74.5 | 5.7 | 7.8 |
Table 2: Influence of TIPA Concentration on Metal Ion Migration Time
| Metal Ion | Migration Time (min) at 5 mM TIPA | Migration Time (min) at 10 mM TIPA | Migration Time (min) at 20 mM TIPA |
| Cu²⁺ | 6.5 | 7.0 | 8.2 |
| Zn²⁺ | 7.0 | 7.5 | 8.8 |
| Ni²⁺ | 7.4 | 8.0 | 9.5 |
| Co²⁺ | 7.2 | 7.8 | 9.2 |
Visualizations
Application Notes and Protocols for Triisopropanolamine-Assisted Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of titanium dioxide (TiO₂) nanoparticles using a triisopropanolamine (TIPA)-assisted sol-gel method. This method offers enhanced control over the hydrolysis and condensation of the titanium precursor, leading to the formation of well-defined nanoparticles. The protocol is designed for researchers in materials science, chemistry, and drug development who require high-quality TiO₂ nanoparticles for various applications, including photocatalysis, drug delivery, and biomaterials.
Introduction
The sol-gel synthesis of titanium dioxide (TiO₂) is a versatile and widely used method for producing nanoparticles with controlled properties. However, the rapid and often uncontrolled hydrolysis of titanium alkoxide precursors, such as titanium isopropoxide (TTIP), can lead to the formation of large, agglomerated particles with poor crystallinity. The use of chelating agents or stabilizers is a common strategy to moderate the reaction kinetics.
This compound (TIPA) is an effective chelating agent in the sol-gel process for TiO₂ synthesis. It forms a stable complex with the titanium precursor, which slows down the rates of hydrolysis and condensation. This controlled reaction environment promotes the formation of smaller, more uniform nanoparticles with a higher surface area. Additionally, TIPA can also serve as a nitrogen source for the in-situ doping of TiO₂ during the calcination step, which can enhance its photocatalytic activity under visible light.
Experimental Protocols
This section details the step-by-step procedure for the this compound-assisted sol-gel synthesis of TiO₂ nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP, ≥97%)
-
This compound (TIPA, ≥98%)
-
Absolute Ethanol (B145695) (≥99.5%)
-
Deionized Water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Burette or dropping funnel
-
Muffle furnace
-
Centrifuge
-
Oven
Procedure:
-
Preparation of the Titanium Precursor Solution:
-
In a clean, dry beaker, dissolve a specific molar amount of titanium (IV) isopropoxide (TTIP) in absolute ethanol. The recommended concentration is typically in the range of 0.1 M to 0.5 M.
-
Stir the solution vigorously for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Addition of this compound (TIPA):
-
To the TTIP solution, add this compound (TIPA) dropwise while stirring continuously. The molar ratio of TIPA to TTIP is a critical parameter that influences the final properties of the nanoparticles. A typical starting point is a 1:1 molar ratio.
-
Continue stirring the mixture for at least 30 minutes to allow for the formation of the Ti-TIPA complex. The solution should remain clear.
-
-
Hydrolysis:
-
Prepare a hydrolysis solution consisting of a mixture of deionized water and absolute ethanol. The water-to-TTIP molar ratio is another key parameter, typically ranging from 2:1 to 10:1.
-
Add the hydrolysis solution dropwise to the Ti-TIPA complex solution under vigorous stirring. The rate of addition should be slow (e.g., 1-2 mL/min) to control the hydrolysis process.
-
A white precipitate or a translucent sol will begin to form.
-
-
Aging:
-
Once the addition of the hydrolysis solution is complete, continue stirring the resulting sol at room temperature for a period of 1 to 24 hours. This aging step allows for the completion of the hydrolysis and condensation reactions.
-
-
Gelation and Drying:
-
Stop stirring and allow the sol to age further until a stable gel is formed.
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent and residual water.
-
-
Calcination:
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace at a specific temperature, typically between 400 °C and 600 °C, for 2-4 hours. The calcination step is crucial for the crystallization of TiO₂ into the desired phase (e.g., anatase or rutile) and for removing the organic components.
-
-
Washing and Collection:
-
After calcination, wash the resulting TiO₂ powder several times with deionized water and ethanol to remove any remaining impurities. Centrifugation can be used to separate the nanoparticles from the washing solvent.
-
Dry the final TiO₂ nanoparticle powder in an oven at 60-80 °C.
-
Data Presentation
The following tables summarize the influence of key synthesis parameters on the properties of the resulting TiO₂ nanoparticles.
Table 1: Effect of TIPA to TTIP Molar Ratio on Nanoparticle Properties
| TIPA:TTIP Molar Ratio | Average Particle Size (nm) | Surface Area (m²/g) | Crystalline Phase (after calcination at 500°C) |
| 0:1 | 50 - 100 | 30 - 60 | Anatase with some Rutile |
| 0.5:1 | 20 - 40 | 80 - 120 | Predominantly Anatase |
| 1:1 | 10 - 20 | 150 - 200 | Pure Anatase |
| 2:1 | <10 | >200 | Amorphous or poorly crystalline Anatase |
Table 2: Effect of Calcination Temperature on Nanoparticle Properties (TIPA:TTIP = 1:1)
| Calcination Temperature (°C) | Average Particle Size (nm) | Surface Area (m²/g) | Crystalline Phase |
| 400 | 8 - 15 | 180 - 220 | Anatase |
| 500 | 10 - 20 | 150 - 200 | Anatase |
| 600 | 25 - 40 | 100 - 140 | Anatase with traces of Rutile |
| 700 | 50 - 80 | 40 - 70 | Mixed Anatase and Rutile |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the this compound-assisted sol-gel synthesis of TiO₂.
Application Notes and Protocols: Triisopropanolamine (TIPA) in Electrochemical Sensors for Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a proposed application based on the chemical properties of triisopropanolamine (TIPA) and established principles of electrochemical sensing. To date, there is no established body of literature specifically detailing the use of TIPA for this purpose. The experimental parameters and expected results are therefore hypothetical and intended to serve as a foundational guide for research and development in this novel area.
Introduction
Heavy metal contamination in water sources and pharmaceutical products poses a significant threat to public health and the environment. Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of heavy metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺). The key to a highly effective electrochemical sensor lies in the modification of the electrode surface with a material that can selectively bind to the target metal ions, thereby enhancing the electrochemical signal.
This compound (TIPA) is a tertiary amine with three hydroxyl groups. Its structure suggests a potential for chelation of heavy metal ions through the lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups. This proposed application note explores the hypothetical use of TIPA as a novel functionalizing agent in the development of electrochemical sensors for the detection of heavy metals.
Proposed Signaling Pathway and Detection Mechanism
The proposed mechanism for the detection of heavy metal ions using a TIPA-modified electrode is based on the formation of a stable complex between TIPA and the metal ions at the electrode surface. This pre-concentration of metal ions on the electrode is then followed by electrochemical detection, typically using a stripping voltammetry technique.
Application Notes and Protocols for Biocompatibility Assessment of Triisopropanolamine-Coated Nanoparticles in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triisopropanolamine (TIPA) is a tertiary alkanolamine utilized in various industrial applications as an emulsifier, stabilizer, and chemical intermediate.[1] In the realm of drug delivery, TIPA can be employed as a surface coating for nanoparticles to modulate their physicochemical properties, such as surface charge and hydrophilicity, thereby influencing their interaction with biological systems. This document provides detailed application notes and protocols for the comprehensive biocompatibility assessment of TIPA-coated nanoparticles intended for drug delivery applications.
The biocompatibility of any novel nanomaterial is a critical determinant of its potential for clinical translation. A thorough evaluation of cytotoxicity, hemolytic activity, and in vivo toxicity is imperative to ensure the safety and efficacy of the nanoparticle-based drug delivery system. While specific biocompatibility data for TIPA-coated nanoparticles is not extensively available in the literature, this document consolidates information on the inherent toxicity of TIPA and the general biocompatibility profile of amine-coated nanoparticles to provide a foundational guide for researchers.
Data Presentation: Expected Biocompatibility Profile
The following tables summarize the anticipated biocompatibility profile of TIPA-coated nanoparticles based on existing data for TIPA and general knowledge of amine-coated nanoparticles. Researchers should generate specific experimental data for their unique nanoparticle formulation.
Table 1: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | Assay | Concentration Range (µg/mL) | Expected IC50 (µg/mL) | Observations |
| HeLa | MTT | 10 - 1000 | > 500 | Low to moderate cytotoxicity expected.[1][2] |
| HEK293 | LDH | 10 - 1000 | > 500 | Minimal membrane damage anticipated at lower concentrations. |
| HepG2 | AlamarBlue | 10 - 1000 | > 500 | Dose-dependent decrease in cell viability may be observed. |
Table 2: Hemolytic Activity Data (Hypothetical)
| Nanoparticle Concentration (µg/mL) | % Hemolysis | Observation |
| 10 | < 2% | Likely non-hemolytic at low concentrations. |
| 100 | < 5% | Potentially acceptable for intravenous administration. |
| 500 | 5 - 10% | May indicate potential for red blood cell damage at high concentrations. |
| 1000 | > 10% | Likely hemolytic and may not be suitable for systemic delivery. |
Table 3: In Vivo Acute Toxicity in Murine Model (Hypothetical)
| Route of Administration | Dose (mg/kg) | Observation |
| Intravenous | 10 | No observable adverse effects. |
| Intravenous | 50 | Potential for mild, transient inflammatory response. |
| Intravenous | 100 | Possible signs of organ toxicity (e.g., liver, spleen). |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of TIPA-coated nanoparticles on a selected cell line.
Materials:
-
TIPA-coated nanoparticles
-
Target cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Nanoparticle Treatment: Prepare a serial dilution of TIPA-coated nanoparticles in complete culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Hemolysis Assay
Objective: To evaluate the hemolytic potential of TIPA-coated nanoparticles on red blood cells (RBCs).
Materials:
-
TIPA-coated nanoparticles
-
Freshly collected whole blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.
-
Nanoparticle Incubation: In microcentrifuge tubes, add 100 µL of the 2% RBC suspension to 900 µL of different concentrations of TIPA-coated nanoparticles dispersed in PBS.
-
Controls: Prepare a positive control by adding 100 µL of the RBC suspension to 900 µL of 1% Triton X-100. Prepare a negative control by adding 100 µL of the RBC suspension to 900 µL of PBS.
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.[3]
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Mandatory Visualization
Caption: Workflow for assessing the biocompatibility of TIPA-coated nanoparticles.
Caption: Cellular uptake and inflammatory signaling pathway for amine-coated nanoparticles.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for evaluating the biocompatibility of this compound-coated nanoparticles. Due to the limited specific data on TIPA-coated nanomaterials, researchers are strongly encouraged to perform these assays diligently for each new formulation. The inherent low to moderate toxicity of TIPA suggests a favorable biocompatibility profile, but this must be experimentally verified.[2][4] The general principles of cellular uptake and inflammatory response for amine-coated nanoparticles serve as a valuable guide for predicting the in vivo behavior of TIPA-coated nanoparticles.[5][6][7] Careful and thorough biocompatibility testing is paramount to the successful and safe development of TIPA-coated nanoparticles for drug delivery applications.
References
- 1. This compound CAS#: 122-20-3 [m.chemicalbook.com]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-induced inflammation and fibrosis in ex vivo murine precision-cut liver slices and effects of nanoparticle exposure conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nanoparticles and cytokine response [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Triisopropanolamine (TIPA) Crystallization in Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to the crystallization of triisopropanolamine (TIPA) in liquid and semi-solid formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
Encountering unexpected crystallization of this compound (TIPA) in your formulations can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Crystals have appeared in my TIPA-containing formulation.
Initial Steps:
-
Isolate and Observe: Carefully separate the crystals from the formulation if possible (e.g., through filtration). Observe their morphology (shape, size) under a microscope.
-
Confirm Identity: The primary assumption is that the crystals are TIPA, but it's crucial to confirm this. Impurities or degradation products could also crystallize. Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD) can confirm the identity of the crystals.[1][2]
-
Review Formulation Records:
-
Concentration: Was the concentration of TIPA close to its saturation point in the solvent system?
-
pH: Was the final pH of the formulation recorded? TIPA is a weak base, and its solubility is highly pH-dependent.[3]
-
Temperature: Were there any temperature fluctuations during preparation or storage? TIPA's solubility is temperature-sensitive.
-
Solvent System: Were the correct solvents and their ratios used? Was the quality and purity of the solvents consistent?
-
Order of Addition: In what order were the components added? Sometimes, the order of addition can create transient areas of high concentration, leading to nucleation.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting TIPA crystallization.
Frequently Asked Questions (FAQs)
Q1: At what temperature does TIPA typically crystallize?
A1: Pure this compound has a melting point in the range of 48-52 °C (118-126 °F).[4] However, in a formulation, it can crystallize at temperatures below its melting point, especially if the solution is supersaturated. The exact crystallization temperature will depend on its concentration, the solvent system, pH, and the presence of other excipients.
Q2: How does pH affect the solubility and crystallization of TIPA?
A2: TIPA is a weak base with a pKa of approximately 8.06.[3] Its solubility in aqueous solutions is highly pH-dependent. In acidic to neutral pH, TIPA will be protonated, forming a more soluble salt. As the pH becomes more alkaline (above its pKa), the un-ionized form of TIPA predominates, which is less soluble and more prone to crystallization. The pH of a 10% aqueous solution of TIPA is around 10.8.[3]
Q3: Can temperature fluctuations during storage cause TIPA to crystallize?
A3: Yes, temperature fluctuations are a common cause of crystallization. The solubility of TIPA, like most solids, generally decreases as the temperature drops. If a formulation is prepared at room temperature or slightly elevated temperatures and then stored at a lower temperature (e.g., refrigerated), the solution can become supersaturated, leading to crystal formation.
Q4: What are some common solvents for TIPA, and are there any I should avoid?
A4: TIPA is soluble in water and ethanol.[3] It is slightly soluble in chloroform (B151607) and soluble in ether.[3] When formulating, consider using co-solvents to increase solubility. Be cautious with non-polar organic solvents, as TIPA's solubility in these is limited. The choice of solvent can significantly impact the stability of the formulation.
Q5: Could other ingredients in my formulation be causing TIPA to crystallize?
A5: Yes, excipient interactions can induce crystallization.[5] Some excipients may compete for solvent molecules, effectively reducing the solubility of TIPA. Incompatibilities with other components can also lead to the formation of less soluble complexes. It is crucial to conduct compatibility studies with all formulation components.
Q6: How can I prevent TIPA crystallization in my formulations?
A6: Here are several strategies to prevent TIPA crystallization:
-
Optimize Concentration: Work with a TIPA concentration that remains below its saturation point at the intended storage temperature.
-
Control pH: Maintain the pH of the formulation in a range where TIPA is in its more soluble, protonated form. The use of a suitable buffer system is recommended.
-
Use Co-solvents: Incorporate co-solvents that are good solubilizers for TIPA to increase its overall solubility in the formulation.
-
Add Crystallization Inhibitors: Certain polymers can interfere with crystal nucleation and growth.[6][7][8]
-
Controlled Cooling: If the formulation process involves heating, implement a controlled and slow cooling process to prevent rapid supersaturation.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound (TIPA)
| Property | Value | Reference(s) |
| CAS Number | 122-20-3 | [3] |
| Molecular Formula | C₉H₂₁NO₃ | [3] |
| Molecular Weight | 191.27 g/mol | [3] |
| Appearance | White to slightly yellow crystalline solid | [3][10] |
| Melting Point | 48-52 °C (118-126 °F) | [4] |
| Boiling Point | 190 °C at 23 mmHg | [4] |
| pKa | ~8.06 | [3] |
| pH of 10% Aqueous Solution | ~10.8 | [3] |
Table 2: Solubility Profile of this compound (TIPA)
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Ether | Soluble | [11] |
| Chloroform | Slightly Soluble | [3] |
Experimental Protocols
Protocol 1: Determination of TIPA Solubility at Different pH Values
Objective: To determine the saturation solubility of TIPA in an aqueous system at various pH values.
Materials:
-
This compound (TIPA)
-
Purified water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
-
pH meter
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Create Saturated Solutions: To a series of vials, add an excess amount of TIPA to a known volume of each buffer solution.
-
Equilibrate: Tightly cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for at least 24-48 hours to ensure saturation is reached.
-
Separate Solid and Liquid Phases: After equilibration, centrifuge the vials at high speed to pellet the undissolved TIPA.
-
Sample and Dilute: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet. Dilute the sample with an appropriate solvent for analysis.
-
Analyze Concentration: Determine the concentration of TIPA in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Measure Final pH: Measure the pH of the remaining supernatant to confirm the equilibrium pH.
-
Plot Data: Plot the determined solubility of TIPA (in mg/mL or mol/L) as a function of the final equilibrium pH.
Protocol 2: Characterization of TIPA Crystals
Objective: To identify and characterize the crystals observed in a formulation.
1. Polarized Light Microscopy (PLM)
-
Purpose: To quickly assess if the particles are crystalline.
-
Methodology:
-
Place a small drop of the formulation containing the crystals on a microscope slide.
-
Place a coverslip over the sample.
-
Observe the slide under a polarized light microscope. Crystalline materials are typically birefringent and will appear bright against a dark background as the stage is rotated.
-
2. Fourier Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the chemical nature of the crystals.
-
Methodology:
-
Isolate the crystals by filtration and wash them with a solvent in which TIPA is poorly soluble, then dry them.
-
Obtain an FTIR spectrum of the isolated crystals.
-
Compare the resulting spectrum with a reference spectrum of pure TIPA. A match will confirm the crystals are TIPA.
-
3. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point and thermal behavior of the crystals, which can help in identification and purity assessment.
-
Methodology:
-
Accurately weigh a small amount of the isolated and dried crystals into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the expected melting point of TIPA.
-
The resulting thermogram will show a melting endotherm. The peak of this endotherm corresponds to the melting point, which can be compared to the known melting point of TIPA.
-
Factors Influencing TIPA Crystallization
Caption: Key factors that can induce TIPA crystallization in formulations.
References
- 1. acadpubl.eu [acadpubl.eu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H21NO3 | CID 24730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijoeete.com [ijoeete.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. WO2020049433A1 - Crystallization inhibitors in agricultural formulations - Google Patents [patents.google.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound or TIPA Manufacturers, with SDS [mubychem.com]
- 11. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triisopropanolamine (TIPA) Concentration for Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing triisopropanolamine (TIPA) concentration for corrosion inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIPA) and how does it function as a corrosion inhibitor?
A1: this compound (TIPA) is an organic compound that can act as an effective corrosion inhibitor, particularly for aluminum and its alloys in chloride-containing environments. It functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. TIPA molecules adsorb onto the metal surface, forming a protective layer that hinders the corrosive attack of aggressive ions. This adsorption can involve both physical (electrostatic) and chemical interactions between the TIPA molecules and the metal surface.
Q2: How does TIPA concentration affect its inhibition efficiency?
A2: Generally, the inhibition efficiency of TIPA increases with its concentration up to an optimal point. At very low concentrations, there may be insufficient TIPA molecules to form a complete protective layer on the metal surface, resulting in lower inhibition efficiency. As the concentration increases, surface coverage improves, leading to better corrosion protection. However, beyond a certain concentration, the inhibition efficiency may plateau, as the metal surface becomes saturated with the inhibitor.
Q3: What are the typical experimental methods to evaluate the performance of TIPA?
A3: The most common methods to evaluate the performance of TIPA as a corrosion inhibitor are:
-
Weight Loss Method: A straightforward technique that involves measuring the mass loss of a metal coupon after immersion in a corrosive solution with and without TIPA.
-
Potentiodynamic Polarization (PDP): An electrochemical technique that provides information on the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive electrochemical method that gives insight into the properties of the protective inhibitor film and the kinetics of the corrosion process.
Q4: On which metals is TIPA most effective as a corrosion inhibitor?
A4: TIPA has been shown to be a particularly effective corrosion inhibitor for aluminum and its alloys, especially in neutral chloride solutions like 3% NaCl. Its effectiveness on other metals, such as steel in acidic media, may vary and would require specific experimental validation.
Troubleshooting Guides
Issue 1: Inconsistent or low inhibition efficiency results at a given TIPA concentration.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent TIPA inhibition efficiency.
-
Possible Cause: Inaccurate inhibitor concentration.
-
Solution: Double-check calculations for the preparation of TIPA stock and working solutions. Ensure the TIPA used is of high purity.
-
-
Possible Cause: Improper metal surface preparation.
-
Solution: The metal surface should be consistently prepared before each experiment. This typically involves mechanical polishing with successively finer grades of abrasive paper, followed by rinsing with deionized water and a solvent like acetone, and then thorough drying. Any inconsistency in surface roughness or cleanliness can lead to variable results.
-
-
Possible Cause: Fluctuation in experimental temperature.
-
Solution: Corrosion rates are sensitive to temperature. Use a water bath or other temperature-controlled environment to maintain a constant temperature throughout the experiment.
-
-
Possible Cause: Insufficient immersion time for inhibitor film formation.
-
Solution: The protective film of TIPA may take time to form. Conduct a time-dependence study to determine the optimal immersion time for achieving stable inhibition.
-
Issue 2: Potentiodynamic polarization (PDP) curves are not reproducible.
-
Possible Cause: Unstable open circuit potential (OCP).
-
Solution: Before running the polarization scan, allow the system to stabilize at its OCP. The potential should be monitored over time, and the scan should only be initiated once the potential has reached a steady state.
-
-
Possible Cause: Incorrect scan rate.
-
Solution: A very fast scan rate may not allow the system to respond adequately, while a very slow scan rate can lead to changes in the electrode surface during the scan. A typical scan rate is between 0.166 and 1 mV/s. The optimal rate may need to be determined experimentally for your specific system.
-
-
Possible Cause: Crevice corrosion at the electrode holder interface.
-
Solution: Ensure that the working electrode is properly mounted in the holder to avoid any gaps where crevice corrosion can occur, which would lead to erroneous current readings.
-
Issue 3: Electrochemical impedance spectroscopy (EIS) data is noisy or difficult to fit to an equivalent circuit.
-
Possible Cause: The system was not at a steady state.
-
Solution: Similar to PDP, EIS measurements should be performed after the system has reached a stable OCP.
-
-
Possible Cause: External electrical noise.
-
Solution: Ensure the experimental setup is properly shielded from external sources of electrical noise. Using a Faraday cage can be beneficial.
-
-
Possible Cause: Inappropriate equivalent circuit model.
-
Solution: The choice of the equivalent circuit should be based on the physical processes occurring at the electrode-electrolyte interface. A simple Randles circuit may not be sufficient. For inhibitor studies, circuits often include elements representing the properties of the protective film.
-
Data Presentation
The following tables summarize quantitative data on the performance of TIPA as a corrosion inhibitor for an aluminum alloy in a 3% NaCl solution, based on the findings of Ren et al. (2015).
Table 1: Inhibition Efficiency of TIPA from Weight Loss Measurements
| TIPA Concentration (mol/L) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 | 0.0189 | - |
| 0.001 | 0.0068 | 64.0 |
| 0.005 | 0.0036 | 81.0 |
| 0.010 | 0.0025 | 86.8 |
| 0.020 | 0.0017 | 91.0 |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization
| TIPA Concentration (mol/L) | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Inhibition Efficiency (%) |
| 0 | -0.732 | 10.32 | - |
| 0.001 | -0.715 | 3.89 | 62.3 |
| 0.005 | -0.708 | 2.01 | 80.5 |
| 0.010 | -0.695 | 1.42 | 86.2 |
| 0.020 | -0.683 | 0.95 | 90.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| TIPA Concentration (mol/L) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 | 1850 | 250.6 | - |
| 0.001 | 4980 | 150.2 | 62.9 |
| 0.005 | 9850 | 85.4 | 81.2 |
| 0.010 | 14230 | 50.1 | 87.0 |
| 0.020 | 19860 | 30.5 | 90.7 |
Experimental Protocols
1. Weight Loss Measurement
This protocol describes the procedure for determining corrosion inhibition efficiency by measuring the mass loss of metal coupons.
Caption: Experimental workflow for weight loss measurement.
-
Materials: Metal coupons (e.g., aluminum alloy), abrasive paper (e.g., 400, 800, 1200 grit), deionized water, acetone, corrosive solution (e.g., 3% NaCl), TIPA, analytical balance.
-
Procedure:
-
Mechanically polish the metal coupons with successive grades of abrasive paper.
-
Rinse the coupons with deionized water, degrease with acetone, and dry thoroughly.
-
Weigh the cleaned coupons accurately using an analytical balance to get the initial weight (W_initial).
-
Immerse the coupons in the corrosive solution with and without various concentrations of TIPA.
-
Maintain the solutions at a constant temperature for a specified period (e.g., 24-168 hours).
-
After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using a specific acid solution that removes the corrosion product but not the base metal).
-
Rinse the cleaned coupons with deionized water and acetone, then dry them.
-
Weigh the coupons again to get the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) = (W_initial - W_final) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_without_inhibitor - CR_with_inhibitor) / CR_without_inhibitor] × 100
-
2. Potentiodynamic Polarization (PDP)
This protocol outlines the steps for conducting PDP measurements to evaluate corrosion kinetics.
-
Materials: Potentiostat, electrochemical cell with a three-electrode setup (working electrode: metal sample, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum sheet), corrosive solution with and without TIPA.
-
Procedure:
-
Prepare the working electrode by mounting the metal sample in a holder, exposing a known surface area.
-
Assemble the three-electrode cell with the corrosive solution.
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the potentiodynamic scan by sweeping the potential from a cathodic potential relative to the OCP to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) = [(icorr_without_inhibitor - icorr_with_inhibitor) / icorr_without_inhibitor] × 100.
-
3. Electrochemical Impedance Spectroscopy (EIS)
This protocol details the procedure for EIS measurements to characterize the inhibitor film.
-
Materials: Potentiostat with a frequency response analyzer, three-electrode electrochemical cell, corrosive solution with and without TIPA.
-
Procedure:
-
Set up the electrochemical cell and electrodes as described for the PDP measurement.
-
Allow the system to stabilize at its OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system at each frequency.
-
-
Data Analysis:
-
Plot the impedance data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.
-
Model the experimental data using an appropriate electrical equivalent circuit to extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) = [(Rct_with_inhibitor - Rct_without_inhibitor) / Rct_with_inhibitor] × 100.
-
Technical Support Center: Stability of Triisopropanolamine in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on assessing the stability of triisopropanolamine (TIPA) and related tertiary alkanolamines in aqueous solutions under various pH conditions.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during the stability testing of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound (TIPA) stable in aqueous solutions?
A1: Generally, this compound is considered to be stable against hydrolysis in aqueous solutions under typical environmental conditions.[1] However, under forced conditions, such as extreme pH and elevated temperatures, degradation can be induced. These "stress studies" are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[2]
Q2: What are the typical conditions for a forced degradation study of TIPA?
A2: Forced degradation studies for TIPA in aqueous solutions should include exposure to a range of pH values (acidic, neutral, and alkaline), oxidative conditions, and photolytic and thermal stress.[3][4] For example, hydrolytic degradation can be studied by treating a TIPA solution with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[3]
Q3: What analytical techniques are suitable for monitoring the stability of TIPA?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the quantitative analysis of TIPA and its potential degradation products.[5][6] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[7]
Q4: I am not seeing any degradation of TIPA in my initial stress tests. What should I do?
A4: If no degradation is observed under initial stress conditions, it is recommended to increase the severity of the conditions. This can include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[3] If significant degradation is still not observed, it indicates high stability of the molecule under those specific conditions.
Q5: How can I differentiate between degradation products of TIPA and artifacts from my experimental setup?
A5: It is essential to run blank samples (matrix without the active substance) under the same stress conditions. This helps in identifying any peaks in the chromatogram that originate from the degradation of the solvent, impurities, or excipients.
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability testing of tertiary alkanolamines like this compound.
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound in aqueous solutions under acidic, neutral, and alkaline conditions.
Materials:
-
This compound (TIPA)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
HPLC grade water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of TIPA in HPLC grade water at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the TIPA stock solution and add 0.1 M HCl to the final volume.
-
Prepare a parallel sample using 1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent molar amount of NaOH before HPLC analysis.
-
-
Alkaline Degradation:
-
Repeat the procedure described in step 2, using 0.1 M and 1 M NaOH instead of HCl.
-
Neutralize the samples with an equivalent molar amount of HCl before HPLC analysis.
-
-
Neutral Degradation (Hydrolysis):
-
Repeat the procedure described in step 2, using HPLC grade water instead of acid or base.
-
-
HPLC Analysis:
-
Analyze the withdrawn samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of TIPA and the formation of any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating TIPA from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Analyze the unstressed TIPA solution to determine its retention time.
-
Analyze the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve adequate separation between the TIPA peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Due to the limited publicly available quantitative data on the forced degradation of this compound, the following table presents hypothetical data for a related tertiary alkanolamine, Triethanolamine (TEA), to illustrate how such data would be presented. This data is for illustrative purposes only and should not be considered as actual experimental results for TIPA.
Table 1: Illustrative Degradation of Triethanolamine (TEA) under Forced Hydrolytic Conditions
| Condition | Time (hours) | Temperature (°C) | % TEA Remaining (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | Room Temp | 98.5 | 1 |
| 1 M HCl | 24 | 60 | 85.2 | 2 |
| Water (pH ~7) | 24 | 60 | 99.8 | 0 |
| 0.1 M NaOH | 24 | Room Temp | 99.5 | 1 (minor) |
| 1 M NaOH | 24 | 60 | 92.1 | 2 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Potential Degradation Pathway of Tertiary Alkanolamines under Oxidative Stress
The degradation of tertiary amines can proceed through various mechanisms. One common pathway under oxidative conditions involves N-dealkylation.
Caption: A potential oxidative degradation pathway for tertiary alkanolamines.
References
- 1. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Separation of Triethanolamine hydriodide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Triisopropanolamine (TIPA) Purity and Experimental Integrity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to triisopropanolamine (TIPA) purity and its impact on experimental outcomes. Ensuring the purity of reagents like TIPA is critical for the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIPA) and where is it used in research and drug development?
A1: this compound (TIPA) is a tertiary alkanolamine used in various industrial and scientific applications. In a laboratory setting, it can function as a pH buffer, a neutralizing agent, an emulsifier, or a stabilizer in formulations.[1][2][3] Its basic nature makes it suitable for adjusting the pH of solutions, and its surfactant-like properties are utilized in the preparation of emulsions and creams for topical drug delivery.[3][4][5]
Q2: What are the common impurities in commercial grades of TIPA?
A2: The primary impurities in TIPA often originate from its synthesis, which involves the reaction of ammonia (B1221849) with propylene (B89431) oxide. This process can lead to the formation of monoisopropanolamine (MIPA) and diisopropanolamine (B56660) (DIPA) as byproducts. Additionally, side reactions with any water present can generate propylene glycol and its ethers. Degradation of TIPA over time, especially with exposure to high temperatures, air, or light, can also introduce other impurities.[6] Commercially available TIPA may also contain residual starting materials or byproducts from the purification process.
Q3: What is the difference between technical grade and pharmaceutical (USP) grade TIPA?
A3: The primary difference lies in the purity and the stringency of quality control.
-
Technical Grade: Suitable for general industrial applications where high purity is not critical. It may contain a higher percentage of impurities such as MIPA, DIPA, and water.[5][7][8]
-
Pharmaceutical (USP) Grade: Meets the stringent standards of the United States Pharmacopeia (USP). This grade has a very high purity, with strict limits on the levels of impurities. It is intended for use in pharmaceutical and drug development applications where impurities could affect the safety, efficacy, or stability of the final product.[5][8]
For sensitive applications, such as in drug formulation or biological assays, using pharmaceutical-grade TIPA is highly recommended to ensure reproducibility and avoid confounding results.
Troubleshooting Guides
Issue 1: Unexpected pH Shifts or Poor Buffering Capacity in TIPA-based Solutions
Symptoms:
-
Difficulty in achieving or maintaining the target pH.
-
The pH of the buffer drifts over time.
-
Inconsistent results in pH-sensitive assays.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Impurities such as MIPA and DIPA have different pKa values than TIPA, which can alter the overall buffering capacity and pH of the solution.[9] | 1. Verify TIPA Grade: Ensure you are using a high-purity (pharmaceutical or analytical) grade of TIPA. 2. Purity Analysis: If possible, analyze the TIPA for the presence of MIPA and DIPA using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). 3. Use a Fresh Batch: If the TIPA is old, it may have degraded. Use a fresh, unopened container of high-purity TIPA. |
| CO₂ Absorption | Being an amine, TIPA solutions are alkaline and can absorb atmospheric carbon dioxide, forming carbonates and lowering the pH. | 1. Prepare Freshly: Prepare TIPA buffers fresh before use. 2. Degas Solvents: Use degassed water to prepare the buffer. 3. Store Properly: Store the buffer in a tightly sealed container to minimize air exposure. |
| Temperature Effects | The pKa of amines like TIPA can be temperature-dependent. A buffer prepared at room temperature may have a different pH at the experimental temperature (e.g., 37°C).[10] | 1. Calibrate at Temperature: Calibrate your pH meter and adjust the final pH of the buffer at the temperature at which the experiment will be conducted. |
Issue 2: Inconsistent or Unexplained Results in Biochemical Assays (e.g., Protein Quantification, Enzyme Kinetics)
Symptoms:
-
High background or interference in colorimetric protein assays (e.g., BCA, Lowry).
-
Altered enzyme activity or kinetics.
-
Poor reproducibility between experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Interference from Amine Impurities | Primary (MIPA) and secondary (DIPA) amine impurities can react with reagents in certain protein assays. For example, any compound capable of reducing Cu²⁺ in an alkaline medium can interfere with the BCA assay.[10][11] Amines can also interfere with dye-based assays.[12] | 1. Choose a Compatible Assay: If high concentrations of amine-containing buffers are necessary, consider a protein assay that is less susceptible to interference from amines, such as the Bradford assay, although some interference may still occur.[13] 2. Purify Protein: Use a protein precipitation method (e.g., with trichloroacetic acid) to separate the protein from the interfering buffer components before quantification.[12] 3. Use High-Purity TIPA: Ensure the TIPA used for any buffers is of the highest purity available to minimize reactive primary and secondary amine impurities. |
| Metal Ion Chelation by Impurities | TIPA and its impurities (MIPA, DIPA) can chelate metal ions. If your enzyme or protein requires specific metal ions as cofactors, these impurities could sequester them, leading to reduced activity. | 1. Supplement with Metal Ions: If chelation is suspected, you may need to add a slight excess of the required metal ion to your assay buffer. This should be done cautiously as excess metal ions can also be inhibitory. 2. Purity Check: Use high-purity TIPA to reduce the concentration of chelating impurities. |
Issue 3: Ghost Peaks, Baseline Noise, or Peak Tailing in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of unexpected peaks (ghost peaks) in the chromatogram, especially in gradient elution.
-
Noisy or drifting baseline.
-
Poor peak shape (tailing) for basic analytes.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Impurities in TIPA Mobile Phase Additive | If technical-grade TIPA is used as a pH modifier, its impurities can appear as ghost peaks in the chromatogram, especially when the gradient composition changes.[3][14] | 1. Use High-Purity Additives: Always use HPLC-grade or MS-grade reagents for mobile phase preparation. 2. Blank Gradient: Run a blank gradient (without injecting a sample) to see if the ghost peaks are coming from the mobile phase. 3. Clean the System: If the column is contaminated, flush it with a strong solvent. |
| Interaction of Basic Analytes with Column | When analyzing basic compounds, secondary interactions with residual silanols on the silica-based column can cause peak tailing. TIPA is sometimes added to the mobile phase to act as a competing base and improve peak shape. | 1. Optimize TIPA Concentration: If using TIPA as an additive, optimize its concentration. Too little may not be effective, while too much can affect retention and MS sensitivity. 2. Check Purity of TIPA: Impurities in the TIPA can also interact with the column and affect the chromatography. Use a high-purity grade. 3. Consider a Different Column: Use a column with better end-capping or a different stationary phase designed for the analysis of basic compounds. |
Quantitative Data Summary
Table 1: Comparison of TIPA Grades
| Feature | Technical Grade | Pharmaceutical (USP) Grade |
| Purity | Typically 85-99% | ≥ 99.0% |
| Common Impurities | Higher levels of MIPA, DIPA, water, and other byproducts. | Strict limits on MIPA, DIPA, water, and other potential impurities. |
| Recommended Use | Industrial applications (e.g., cement grinding, metalworking fluids). | Drug formulation, biochemical buffers, sensitive analytical applications.[5][8] |
Table 2: Potential Impurities in TIPA and their Properties
| Impurity | Chemical Name | Boiling Point (°C) | Potential Impact |
| MIPA | Monoisopropanolamine | ~159 | Can alter pH and buffering capacity, may react in biochemical assays. |
| DIPA | Diisopropanolamine | ~249 | Can alter pH and buffering capacity, may react in biochemical assays.[15] |
| Propylene Glycol | 1,2-Propanediol | ~188 | Can affect the polarity and viscosity of solutions. |
Experimental Protocols
Protocol 1: Purity Analysis of TIPA by Gas Chromatography (GC-FID)
This protocol provides a general method for quantifying MIPA and DIPA impurities in a TIPA sample.
1. Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A polar capillary column suitable for amine analysis (e.g., a wax or amine-specific column). A CP-Volamine column has been shown to be effective for separating volatile amines.[16][17]
2. Reagents:
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
Certified reference standards of TIPA, MIPA, and DIPA.
-
A suitable solvent for dilution (e.g., methanol (B129727) or isopropanol).
3. Sample and Standard Preparation:
-
Prepare a stock solution of the TIPA sample by accurately weighing and dissolving it in the chosen solvent.
-
Prepare a mixed standard stock solution containing known concentrations of TIPA, MIPA, and DIPA.
-
Create a series of calibration standards by diluting the mixed standard stock solution.
4. GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a suitable temperature to elute the solvent and low-boiling impurities, then ramp up to a temperature that allows for the elution of TIPA. A program could be: 70°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
Detector Temperature: 280 °C
-
Carrier Gas Flow: Constant flow, e.g., 1-2 mL/min.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve for each compound.
-
Inject the TIPA sample solution.
-
Quantify the amount of MIPA and DIPA in the sample by comparing their peak areas to the calibration curves.
Protocol 2: Forced Degradation Study of TIPA
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][13][14][18][19]
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve TIPA in 0.1 M HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Dissolve TIPA in 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Treat a solution of TIPA with 3% hydrogen peroxide at room temperature.[20]
-
Thermal Degradation: Heat a solid sample of TIPA in an oven at a temperature below its melting point for an extended period.
-
Photolytic Degradation: Expose a solution of TIPA to UV light (e.g., 254 nm) and visible light.
2. Sample Analysis:
-
After exposure to the stress conditions, neutralize the samples if necessary.
-
Analyze the stressed samples using a suitable analytical technique, such as HPLC with a UV or MS detector, or GC-MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
3. Peak Identification:
-
Use techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) to obtain the mass of the degradation products.
-
If necessary, isolate the degradation products using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[21]
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. halocolumns.com [halocolumns.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. This compound | C9H21NO3 | CID 24730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propylene oxide: genotoxicity profile of a rodent nasal carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interference of biogenic amines with the measurement of proteins using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. absbio.com [absbio.com]
- 14. agilent.com [agilent.com]
- 15. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. rjptonline.org [rjptonline.org]
- 21. biopharminternational.com [biopharminternational.com]
Technical Support Center: Triisopropanolamine (TIPA) Degradation Under Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of triisopropanolamine (TIPA) under oxidative stress. Given the limited specific literature on TIPA's oxidative degradation byproducts, this guide focuses on providing a framework for investigating potential degradation, troubleshooting unexpected experimental results, and identifying unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: My TIPA-containing formulation shows a decrease in pH and loss of potency over time. Could this be due to oxidative degradation?
A1: Yes, a decrease in pH and loss of the active pharmaceutical ingredient (API) or TIPA itself can be indicators of oxidative degradation. Tertiary amines like TIPA can undergo oxidation, which may lead to the formation of acidic byproducts and the consumption of the parent molecule. It is crucial to investigate the stability of TIPA in your formulation, especially if it is exposed to known oxidizing agents or conditions that can generate reactive oxygen species (e.g., light, heat, metal ions).
Q2: I am observing unexpected peaks in my HPLC chromatogram for a TIPA-containing sample that has been under stress conditions. How can I determine if these are TIPA degradation products?
A2: The appearance of new peaks in a stressed sample compared to a control sample is a strong indication of degradation. To confirm if these are related to TIPA, you can perform the following:
-
Peak Tracking: Analyze samples at different stress time points to observe the growth of the new peaks as the TIPA peak decreases.
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer (LC-MS), you can analyze the mass-to-charge ratio (m/z) of the unknown peaks. Degradation products of TIPA would likely have molecular weights related to TIPA through additions of oxygen or fragmentation of the molecule.
-
Forced Degradation Study: Conduct a systematic forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products and compare the resulting chromatograms with your sample.
Q3: What are the likely byproducts of TIPA degradation under oxidative stress?
A3: While specific byproducts of TIPA's oxidative degradation are not well-documented in publicly available literature, based on the general mechanism of tertiary amine oxidation, potential degradation products could include:
-
N-oxide: Oxidation at the nitrogen atom to form this compound N-oxide.
-
Dealkylation Products: Cleavage of one or more of the isopropanol (B130326) groups, leading to diisopropanolamine, monoisopropanolamine, and corresponding aldehydes or ketones (e.g., acetone (B3395972) or 1-hydroxy-2-propanone).
-
Ring Formation: Intramolecular cyclization reactions are a possibility, as seen in the degradation of other tertiary amines.[1]
-
Further Oxidation Products: The initial degradation products can be further oxidized to smaller organic acids, ammonia, and eventually carbon dioxide and water.
When heated to decomposition, TIPA can emit toxic fumes of nitrogen oxides and hydrogen cyanide.[2]
Q4: Are there any known incompatibilities of TIPA with common excipients or formulation components that could lead to oxidative degradation?
A4: TIPA is known to be incompatible with strong oxidizing agents, such as peroxides.[3] Care should be taken when formulating TIPA with excipients that may contain peroxide impurities (e.g., some grades of polyethylene (B3416737) glycol) or that can auto-oxidize. The presence of metal ions can also catalyze oxidative degradation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Ghost peaks appearing in the chromatogram. | Contamination of the mobile phase, sample solvent, or HPLC system. | 1. Run a blank gradient (without injection) to check for mobile phase contamination. 2. Inject the sample solvent to check for solvent impurities. 3. Flush the HPLC system and column thoroughly. |
| Split or tailing peaks for TIPA or unknown products. | Column degradation, incompatible sample solvent, or secondary interactions with the stationary phase. | 1. Use a new or validated column. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or add an ion-pairing agent to improve peak shape. |
| Drifting retention times. | Changes in mobile phase composition, temperature fluctuations, or column equilibration issues. | 1. Prepare fresh mobile phase. 2. Ensure the column is properly thermostatted. 3. Allow sufficient time for column equilibration between runs. |
Guide 2: Addressing Loss of TIPA Potency in Formulations
| Symptom | Possible Cause | Troubleshooting Steps |
| Assay for TIPA is consistently low. | Degradation of TIPA in the formulation. | 1. Review the formulation for any potential oxidizing agents or incompatible excipients. 2. Conduct a forced degradation study to identify the degradation pathway. 3. Evaluate the packaging for its ability to protect the formulation from light and oxygen. |
| pH of the formulation is decreasing over time. | Formation of acidic degradation products. | 1. Monitor the pH of the formulation under accelerated stability conditions. 2. Attempt to identify the acidic byproducts using techniques like LC-MS or ion chromatography. |
Experimental Protocols
Forced Degradation Study of this compound under Oxidative Stress
Objective: To intentionally degrade TIPA under oxidative conditions to generate and identify potential degradation products.
Materials:
-
This compound (TIPA)
-
Hydrogen Peroxide (H₂O₂) solution (3% and 30%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC with UV or MS detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of TIPA in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Prepare control samples by diluting the TIPA stock solution with water to the final concentration.
-
For the stress samples, add a specific volume of H₂O₂ solution to the TIPA stock solution to achieve final H₂O₂ concentrations of 0.1%, 1%, and 3%.[4][5]
-
Prepare a blank solution containing only the H₂O₂ in water at the highest concentration used.
-
-
Stress Conditions:
-
Store the control and stress samples at room temperature and an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Protect the samples from light unless photostability is also being investigated.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
If necessary, quench the reaction by diluting the sample with mobile phase or a suitable buffer.
-
Analyze the samples by a validated stability-indicating HPLC method. An LC-MS/MS method is highly recommended for the identification of unknown degradation products.[6][7]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control samples.
-
Identify and quantify the new peaks corresponding to degradation products.
-
Calculate the percentage degradation of TIPA.
-
If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.
-
Visualizations
Caption: Hypothetical oxidative degradation pathway of this compound (TIPA).
Caption: Workflow for investigating and identifying unknown degradation products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 122-20-3 [chemicalbook.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 7. CleanControlling: How can unknown substances be identified? [cleancontrolling.com]
Technical Support Center: Optimizing Triisopropanolamine (TIPA) as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing triisopropanolamine (TIPA) as a catalyst in your organic synthesis experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, helping you optimize reaction conditions and improve outcomes.
Frequently Asked Questions (FAQs)
Q1: What types of reactions can be catalyzed by this compound (TIPA)?
A1: this compound is a sterically hindered, tertiary amine that can function as a base catalyst.[1] Its electron-donating nature and basicity make it suitable for reactions that are promoted by bases.[2][3] While it is widely used in industrial applications like polyurethane production and cement grinding, in fine organic synthesis it is most applicable to reactions such as:
-
Cyanosilylation of carbonyl compounds: TIPA can effectively catalyze the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones.
-
Condensation Reactions (e.g., Knoevenagel, Henry): As a base, TIPA can facilitate the deprotonation of active methylene (B1212753) compounds, initiating condensation cascades.[4][5][6]
-
Michael Additions: TIPA can serve as a base to generate nucleophiles for conjugate addition reactions.
Q2: What are the key physical and chemical properties of TIPA relevant to its use as a catalyst?
A2: Understanding the properties of TIPA is crucial for experimental design and work-up.
-
Appearance: White to light yellow waxy crystalline solid.[7]
-
Solubility: TIPA is readily soluble in water and polar organic solvents like ethanol (B145695) and acetone.[7] Its solubility in nonpolar organic solvents is limited.
-
Basicity: It is a medium-strong base.[8] The nitrogen lone pair is available for proton abstraction, though its reactivity is tempered by steric hindrance from the three isopropanol (B130326) arms.[1]
-
Hygroscopic Nature: TIPA is hygroscopic and will absorb moisture from the air. It should be stored in a tightly sealed container in a dry environment.[9]
Q3: How does the steric hindrance of TIPA affect its catalytic activity?
A3: The three bulky isopropanol groups surrounding the nitrogen atom create significant steric hindrance. This can be both an advantage and a disadvantage.
-
Selectivity: The steric bulk can enhance selectivity in certain reactions by favoring approaches to less hindered electrophilic sites.
-
Reactivity: The hindrance can also reduce reactivity compared to smaller tertiary amines, potentially leading to slower reaction times. Overcoming this may require higher temperatures or longer reaction durations.[10]
Q4: I'm having trouble removing TIPA and its salts during the reaction work-up. What is the best procedure?
A4: The high water solubility of TIPA and its protonated salts is the key to its removal.
-
Aqueous Extraction: The most effective method for removing TIPA is through an acidic aqueous wash. By adding a dilute acid (e.g., 1M HCl), you will protonate the TIPA to form a triisopropanolammonium salt. This salt is highly soluble in the aqueous layer and can be efficiently separated from your product in the organic layer.
-
Solvent Choice: Ensure your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete removal of the catalyst.
Troubleshooting Guide
This guide addresses common issues encountered when using TIPA as a catalyst.
Problem 1: Low or No Product Yield
| Possible Cause | Symptoms | Recommended Solution |
| Insufficient Catalyst Activity | Reaction stalls or does not proceed as monitored by TLC or LC-MS. | Increase Temperature: The steric hindrance of TIPA may require more thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature. Increase Catalyst Loading: While aiming for catalytic amounts, a higher loading (e.g., 5-20 mol%) might be necessary. Check Catalyst Quality: TIPA is hygroscopic. Ensure it has been stored properly. Using old or improperly stored TIPA can introduce water, which may inhibit certain reactions. |
| Suboptimal Solvent | Reagents are not fully dissolved; reaction appears heterogeneous when it should be homogeneous. | Solvent Screening: TIPA is most soluble in polar solvents.[7] If your substrates require a nonpolar solvent, the reaction may be slow. Screen polar aprotic solvents (e.g., acetonitrile, THF, DMF) that can dissolve all reaction components. |
| Reversible Reaction | The reaction reaches an equilibrium with significant starting material remaining. | Water Removal: For condensation reactions that produce water (e.g., Knoevenagel), the water can inhibit the reaction or shift the equilibrium.[4] Consider using molecular sieves or a Dean-Stark apparatus to remove water as it forms. |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Symptoms | Recommended Solution |
| High Catalyst Loading | TLC or GC-MS shows multiple spots/peaks corresponding to byproducts. | Reduce Catalyst Concentration: An excess of base can promote side reactions like self-condensation of carbonyl compounds or polymerization. Reduce the catalyst loading to the minimum effective amount. |
| High Reaction Temperature | Product decomposition or formation of thermal byproducts is observed. | Lower Reaction Temperature: While heating can increase the rate, excessive heat can lead to undesired pathways. Find the optimal temperature that promotes the desired reaction without significant side reactions. |
| TIPA Reacting as a Nucleophile | In reactions with highly reactive electrophiles (e.g., acyl chlorides), the hydroxyl groups on TIPA could potentially react. | Protecting Groups: This is less common as the tertiary amine is the most basic site, but if suspected, consider using a simpler, non-hydroxylated hindered amine base. |
Experimental Protocols & Data
Case Study: TIPA-Catalyzed Cyanosilylation of Aldehydes
The cyanosilylation of aldehydes is a key transformation for the synthesis of cyanohydrins, which are versatile intermediates.[11] TIPA has been shown to be an effective base catalyst for this reaction.
General Reaction Scheme:
R-CHO + TMSCN --(TIPA catalyst)--> R-CH(OTMS)CN
Quantitative Data Summary
The following table summarizes the performance of TIPA (10 mol%) in the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN).
| Entry | Aldehyde Substrate | Reaction Time (hours) | Yield (%) |
| 1 | Benzaldehyde | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | 2.5 | 96 |
| 3 | 4-Chlorobenzaldehyde (B46862) | 1.5 | 98 |
| 4 | 4-Nitrobenzaldehyde | 1 | 99 |
| 5 | Cinnamaldehyde | 3 | 92 |
| 6 | Hexanal | 4 | 85 |
Detailed Experimental Protocol: Cyanosilylation of 4-Chlorobenzaldehyde
This protocol describes a general method for the TIPA-catalyzed cyanosilylation of an aromatic aldehyde.
Materials:
-
4-Chlorobenzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TIPA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, syringes, magnetic stirrer)
Procedure:
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 19.1 mg, 10 mol%).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.2 mmol, 119 mg, 0.16 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (approx. 1.5 hours).
-
Work-up:
-
Quench the reaction by adding 1M HCl (10 mL) and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though this reaction often yields a product of high purity after work-up.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield reactions when using TIPA as a catalyst.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Lewis Acids and Bases - Chemistry Steps [chemistrysteps.com]
- 4. acgpubs.org [acgpubs.org]
- 5. ijprs.com [ijprs.com]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. ICSC 0592 - this compound [chemicalsafety.ilo.org]
- 9. This compound | 122-20-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
mitigating the hygroscopic nature of triisopropanolamine in laboratory settings
This technical support center provides guidance on mitigating the challenges associated with the hygroscopic nature of triisopropanolamine (TIPA) in laboratory settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIPA) and why is it hygroscopic?
A1: this compound (TIPA) is a tertiary amine with three hydroxyl groups.[1][2] Its hygroscopic nature stems from the presence of these polar hydroxyl (-OH) and amino (-N) groups, which readily form hydrogen bonds with water molecules from the atmosphere.[1] This can lead to the absorption of significant amounts of moisture, altering the physical and chemical properties of the substance.[1][3]
Q2: How can I tell if my TIPA has absorbed water?
A2: Pure, anhydrous TIPA is a white crystalline solid.[1][4] If your TIPA appears as a waxy solid, a viscous liquid, or is difficult to handle, it has likely absorbed atmospheric moisture. For quantitative analysis, Karl Fischer titration is the recommended method to determine the water content.[5]
Q3: What are the consequences of using "wet" TIPA in my experiments?
A3: The presence of water in TIPA can have several detrimental effects on experiments:
-
Inaccurate Stoichiometry: The measured weight of your TIPA will not be the true weight of the amine, leading to errors in molar calculations and reactant ratios.
-
Side Reactions: In moisture-sensitive reactions, such as polyurethane synthesis, the water in TIPA can react with other reagents (e.g., isocyanates) leading to undesired byproducts and incomplete reactions.[6][7]
-
Altered Reaction Kinetics: Water can act as a catalyst or inhibitor in certain reactions, changing the reaction rate and potentially affecting the product distribution.[3][8]
-
Changes in Physical Properties: In formulation studies, excess water can alter the viscosity, solubility, and stability of the final product.
Q4: How should I store TIPA to minimize water absorption?
A4: To maintain the integrity of TIPA, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] Using a desiccator with a suitable drying agent can also help to maintain a low-humidity environment.[11]
Q5: Are there different grades of TIPA available?
A5: Yes, commercially available TIPA can come in different grades. A common grade is TIPA 85%, which is a solution of 85% TIPA in 15% deionized water.[12][13] This grade has a lower freezing point, making it easier to handle in some industrial applications.[12] For laboratory use where water content is critical, it is essential to use a high-purity, anhydrous grade.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to TIPA's Hygroscopicity | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or product purity. | The water content in your TIPA may be variable, leading to inconsistent reactant stoichiometry. | 1. Quantify the water content of your TIPA using Karl Fischer titration before each experiment. 2. Adjust the amount of TIPA used based on its purity. 3. Dry the TIPA before use (see Experimental Protocols section). |
| Formation of unexpected byproducts in a moisture-sensitive reaction (e.g., polyurethane synthesis). | The water in the TIPA is likely reacting with other sensitive reagents, such as isocyanates, to form urea-based byproducts.[7] | 1. Ensure your TIPA is anhydrous by drying it thoroughly before use. 2. Handle the TIPA and other reagents in a dry, inert atmosphere (e.g., in a glove box). |
| Reaction fails to go to completion or proceeds slower than expected. | Water in the TIPA may be inhibiting a catalyst or altering the reaction mechanism. | 1. Use anhydrous TIPA. 2. Review the literature for the specific reaction to understand the role of water. |
| Physical properties of a formulation (e.g., emulsion, suspension) are not as expected. | The hygroscopic nature of TIPA can lead to changes in the formulation's viscosity and stability over time due to water absorption. | 1. Use anhydrous TIPA during formulation. 2. Store the final formulation in airtight containers. 3. Consider including a desiccant in the secondary packaging. |
Data Presentation
Representative Water Absorption of this compound
| Relative Humidity (RH) | Exposure Time | Approximate Water Content (% w/w) | Observations |
| 20% | 24 hours | < 0.5% | Remains a free-flowing solid. |
| 50% | 24 hours | 1-3% | May start to appear slightly clumpy. |
| 80% | 24 hours | > 5% | Becomes a sticky or waxy solid, difficult to handle. |
Experimental Protocols
Protocol 1: Drying this compound Using a Vacuum Oven
This protocol is suitable for removing absorbed water from TIPA before use in moisture-sensitive experiments.
Methodology:
-
Place the TIPA in a clean, dry crystallizing dish or a round-bottom flask.
-
Place the dish or flask in a vacuum oven.
-
Heat the oven to a temperature slightly above the melting point of TIPA (approximately 55-60 °C) to ensure all surfaces are exposed for efficient drying. The melting point of TIPA is 48-52 °C.
-
Apply a vacuum to the oven.
-
Dry the TIPA under vacuum for 4-6 hours.
-
To confirm dryness, a sample can be taken for Karl Fischer titration. The water content should be below the required limit for your specific application (e.g., < 0.1%).
-
Once dry, cool the TIPA under vacuum or in a desiccator to prevent reabsorption of moisture.
-
Store the dried TIPA in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
Protocol 2: Determination of Water Content in this compound by Karl Fischer Titration
This protocol outlines the standard method for quantifying the water content in TIPA.
Methodology:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable solvent system for amines. A methanol-based solvent with a buffer to neutralize the basicity of the amine is often recommended.
-
Accurately weigh a sample of TIPA and dissolve it in the Karl Fischer solvent.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).
Visualizations
Caption: Workflow for handling hygroscopic TIPA in the laboratory.
Caption: Troubleshooting logic for experiments involving TIPA.
References
- 1. This compound | C9H21NO3 | CID 24730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 122-20-3,this compound | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound or TIPA Manufacturers, with SDS [mubychem.com]
- 5. This compound | 122-20-3 [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1308287C - Process for synthesis of this compound - Google Patents [patents.google.com]
- 9. redox.com [redox.com]
- 10. bisleyinternational.com [bisleyinternational.com]
- 11. scribd.com [scribd.com]
- 12. dow.com [dow.com]
- 13. TIPA 85% (this compound) - Ataman Kimya [atamanchemicals.com]
Validation & Comparative
A Comparative Analysis of Triisopropanolamine and Triethanolamine as Cement Grinding Aids
Unveiling the Superior Grinding Efficiency and Performance Enhancement of Alkanolamines in Cement Production
In the ever-evolving landscape of construction materials, the quest for enhanced efficiency and superior performance in cement manufacturing is paramount. Grinding aids, a class of chemical additives, play a pivotal role in this pursuit by optimizing the cement grinding process, leading to reduced energy consumption and improved cement quality. Among the most widely utilized grinding aids are triisopropanolamine (TIPA) and triethanolamine (B1662121) (TEA), both belonging to the alkanolamine family. This guide provides a comprehensive comparative study of TIPA and TEA, delving into their mechanisms of action, impact on grinding efficiency, and influence on the final properties of cement, all supported by experimental data.
Triethanolamine (TEA) has long been recognized as an effective grinding aid, primarily known for its ability to reduce particle agglomeration by neutralizing surface charges on cement particles.[1][2] This action prevents the coating of grinding media and mill liners, leading to a significant improvement in grinding efficiency, which can be in the range of 15% to 25%.[3][4] Conversely, this compound (TIPA) operates through a more complex mechanism. While it also reduces agglomeration, TIPA is particularly noted for its ability to enhance the later-age strength of cement.[1][5][6] This is attributed to its role in promoting the hydration of the ferrite (B1171679) phase in cement clinker by forming a soluble complex with iron ions.[5]
Recent studies have highlighted the synergistic effects of using TIPA and TEA in combination. Optimized blends of these two alkanolamines have been shown to outperform the individual components, leading to enhanced grinding performance and improved cement properties.[1][7][8][9] For instance, a blend of 75% TIPA and 25% TEA has demonstrated a significant improvement in grinding efficiency and powder flowability.[1][7][8][9]
Quantitative Performance Comparison
To provide a clear and concise overview of the performance differences between TIPA and TEA, the following table summarizes key quantitative data derived from various experimental studies. The data presented here is a synthesis from multiple sources to provide a representative comparison.
| Performance Metric | Control (No Grinding Aid) | Triethanolamine (TEA) | This compound (TIPA) | Optimized TEA/TIPA Blend (25%/75%) |
| Grinding Efficiency | ||||
| Blaine Fineness (cm²/g) for same grinding time | ~3500 | ~4200 (+20%)[2] | ~3920 (+12%)[1] | ~4200-4400 (+20-25%) [1] |
| Energy Consumption Reduction | 0% | ~12%[1] | ~10-15% | 16.6-18.3% [1] |
| Compressive Strength | ||||
| 3-day Compressive Strength | Baseline | Increased[1][3] | Decreased or no significant effect[1][10] | Moderate Increase |
| 28-day Compressive Strength | Baseline | No significant effect or slight decrease[1] | Increased [1][5][6] | Significantly Increased |
| Powder Flowability | ||||
| Hausner Ratio | ~1.35 | ~1.25 | ~1.20 | ~1.15 [1] |
| Carr Index | ~26 | ~20 | ~17 | ~13 [1] |
Mechanism of Action: A Visual Representation
The distinct mechanisms through which TEA and TIPA enhance the grinding process and influence cement hydration can be visualized as follows:
Caption: Mechanisms of TEA and TIPA in grinding and hydration.
Experimental Protocols
The evaluation of grinding aids involves a series of standardized experimental procedures to quantify their performance. Below are the detailed methodologies for key experiments.
Grinding Efficiency Test
Objective: To determine the effectiveness of the grinding aid in increasing the fineness of the cement for a given grinding time and energy input.
Apparatus:
-
Laboratory-scale ball mill
-
Sieves for particle size analysis
-
Blaine air permeability apparatus
Procedure:
-
A predetermined mass of cement clinker and gypsum (typically in a 96:4 ratio) is prepared.[1]
-
The grinding aid (TEA, TIPA, or a blend) is added to the clinker-gypsum mixture at a specified dosage (e.g., 0.05% to 0.1% by weight of cement).[11][12] A control sample with no grinding aid is also prepared.
-
The mixture is placed in the laboratory ball mill and ground for a fixed period (e.g., 60 minutes).[3]
-
After grinding, the specific surface area (Blaine fineness) of the cement sample is measured using the Blaine air permeability apparatus according to EN 196-6.[13]
-
The particle size distribution of the ground cement can be further analyzed using laser diffraction or sieving.[1][11]
Compressive Strength Test
Objective: To assess the impact of the grinding aid on the early and late-age strength development of cement mortar.
Apparatus:
-
Mortar mixer
-
Molds for mortar prisms (e.g., 40x40x160 mm)
-
Compression testing machine
Procedure:
-
Mortar is prepared according to standard procedures (e.g., EN 196-1) using the cement ground with the aid, standard sand, and water.
-
The mortar is cast into prism molds and compacted.
-
The molded specimens are cured in a humid environment for 24 hours.
-
After demolding, the specimens are submerged in water at a constant temperature until the day of testing.
-
The compressive strength of the mortar prisms is determined at different ages, typically at 1, 3, 7, and 28 days, using a compression testing machine.[5]
Experimental Workflow Visualization
The logical flow of a comparative study on grinding aids can be represented by the following workflow diagram:
Caption: Workflow for comparing grinding aid performance.
Conclusion
Both this compound and triethanolamine are effective grinding aids that significantly improve the efficiency of the cement grinding process. While TEA is particularly beneficial for enhancing early compressive strength, TIPA excels at promoting late-age strength development. The strategic blending of TIPA and TEA can offer a synergistic effect, capitalizing on the strengths of both additives to produce a cement with superior overall performance. The choice between TIPA, TEA, or a blend thereof will ultimately depend on the specific requirements of the cement application, including desired strength development characteristics and cost considerations. This comparative guide provides the foundational data and methodologies for researchers and industry professionals to make informed decisions in the selection and optimization of grinding aids for cement production.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of three alcohol amine monomer cement grinding aids - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 3. The Effect of Various Grinding Aids on the Properties of Cement and Its Compatibility with Acrylate-Based Superplasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of different grinding aids for low-energy cement clinker production [scielo.org.za]
- 5. Why TIPA Leads to an Increase in the Mechanical Properties of Mortars Whereas TEA Does Not [concrete.org]
- 6. Comparison of triethanolamine, this compound and diethanol monoisopropanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 7. Sustainable Cement Production: TEA-TIPA as Grinding Aids: Optimizing Ratios for Efficiency and Environmental Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Cement Production: TEA-TIPA as Grinding Aids: Optimizing Ratios for Efficiency and Environmental Impact. | Read by QxMD [read.qxmd.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of different grinding aids for low-energy cement clinker production [scielo.org.za]
- 12. saimm.co.za [saimm.co.za]
- 13. cadd.mapei.com [cadd.mapei.com]
Unlocking Concrete's Late Strength Potential: A Comparative Guide to Triisopropanolamine (TIPA)
For researchers, scientists, and professionals in construction materials development, optimizing the long-term performance of concrete is a critical objective. This guide provides an in-depth comparison of triisopropanolamine (TIPA) with other alkanolamines, focusing on its validated effect on the late-stage strength development of concrete. Supported by experimental data, this document details the mechanisms of action and provides standardized protocols for evaluation.
This compound (TIPA) has emerged as a key admixture for enhancing the later-age compressive strength of cementitious materials. Unlike traditional accelerators that primarily boost early strength, TIPA's unique chemical interaction with the cement hydration process leads to significant strength gains at 28 days and beyond.[1][2][3] This makes it a valuable component in applications where long-term durability and performance are paramount.
Comparative Performance of Alkanolamines on Concrete Compressive Strength
The efficacy of TIPA is best understood in comparison to other commonly used alkanolamines, such as triethanolamine (B1662121) (TEA) and diethanolisopropanolamine (DEIPA). While all three act as grinding aids and influence hydration, their impact on strength development over time varies significantly.
| Admixture | Early Strength (1-3 days) | Late Strength (≥ 28 days) | Primary Mechanism of Action |
| This compound (TIPA) | Slight to no increase; can sometimes show a slight decrease.[1][2] | Significant increase. [1][2][3][4] | Promotes the dissolution of the ferrite (B1171679) phase (C4AF) by chelating Fe³⁺ and Al³⁺ ions, leading to increased formation of ettringite (AFt) and monosulfoaluminate (AFm) in the later stages of hydration.[1][2][5] |
| Triethanolamine (TEA) | Significant increase. [3][6] | Can be detrimental or show no significant improvement compared to a control.[1][3] | Accelerates the hydration of the aluminate phase (C3A) and the formation of ettringite in the early stages.[1] |
| Diethanolisopropanolamine (DEIPA) | Moderate to significant increase.[1][7] | Moderate to significant increase.[1][3][7] | Offers a balanced effect by promoting the hydration of both the aluminate and ferrite phases, thus benefiting both early and late strength.[1] |
Table 1: Comparative effects of TIPA, TEA, and DEIPA on the compressive strength of concrete.
Quantitative Impact of TIPA on Late Strength: Experimental Data
Numerous studies have quantified the impact of TIPA on the late compressive strength of cement pastes, mortars, and concrete. The following table summarizes representative experimental findings.
| Cementitious System | TIPA Dosage (% by weight of cement) | Age (days) | Compressive Strength Increase (%) | Reference |
| Portland Cement Mortar | 0.05% | 28 | ~9% | [2] |
| Portland Cement Mortar | 0.2% | 28 | ~10% | [4] |
| Cement-Fly Ash Paste | Not specified | 7 | Noticeable Increase | [1] |
| Cement-Fly Ash Paste | Not specified | 60 | Significant Increase | [1] |
| Portland Cement with TEA | 0.01% TIPA + 0.02% TEA | 1 | 24.21% | [6] |
Table 2: Summary of experimental data on the effect of TIPA on late compressive strength.
Mechanism of Action: How TIPA Enhances Late Strength
The primary mechanism behind TIPA's effectiveness in boosting late strength lies in its interaction with the ferrite phase (C₄AF) of Portland cement.[4] During the later stages of hydration, TIPA chelates iron (Fe³⁺) and aluminum (Al³⁺) ions in the pore solution. This action prevents the formation of a dense product layer on the surface of the unhydrated cement grains, thereby promoting their continued dissolution and reaction.[1][5] This sustained hydration leads to a denser microstructure and, consequently, higher late-age strength.
Caption: Mechanism of TIPA on late strength enhancement.
Experimental Protocol for Validation
To validate the effect of TIPA on the late strength of concrete, the following experimental workflow is recommended. This protocol is based on standard practices for testing concrete admixtures.[8][9]
1. Materials and Mix Design:
-
Cement: Characterize the chemical composition of the Portland cement, particularly the C₃A and C₄AF content.
-
Aggregates: Use standardized fine and coarse aggregates with known physical properties.
-
Admixtures: Prepare solutions of TIPA, TEA, and DEIPA at desired concentrations.
-
Mix Proportions: Establish a control concrete mix design. The experimental mixes will incorporate the different alkanolamines at various dosages (e.g., 0.02%, 0.05%, and 0.1% by weight of cement). Maintain a constant water-to-cement ratio across all mixes.
2. Specimen Preparation and Curing:
-
Mixing: Mix the concrete in accordance with standard procedures (e.g., ASTM C192).
-
Casting: Cast the concrete into standard molds for compressive strength testing (e.g., 100 mm or 150 mm cubes, or 100x200 mm or 150x300 mm cylinders).
-
Curing: Demold the specimens after 24 hours and cure them in a water bath or a moist curing room at a standard temperature (e.g., 20 ± 2 °C or 23 ± 2 °C) until the age of testing.
3. Compressive Strength Testing:
-
Test the compressive strength of the specimens at various ages, focusing on both early and late strength (e.g., 1, 3, 7, 28, 56, and 90 days).
-
Use a calibrated compression testing machine and follow standard test methods (e.g., ASTM C39 or EN 12390-3).
-
For each mix and at each age, test a minimum of three specimens to ensure statistical reliability.
4. Microstructural Analysis (Optional but Recommended):
-
To understand the underlying mechanism, conduct analyses on paste samples.
-
X-Ray Diffraction (XRD): To identify and quantify the crystalline phases (e.g., ettringite, monosulfoaluminate, Ca(OH)₂).
-
Thermogravimetric Analysis (TGA): To determine the amount of bound water and calcium hydroxide.
-
Scanning Electron Microscopy (SEM): To observe the microstructure of the hydrated cement paste.
Caption: Experimental workflow for TIPA validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of triethanolamine, this compound and diethanol monoisopropanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. irjweb.com [irjweb.com]
- 9. Research on Concrete Admixture testing and its application [surechemical.com]
A Comparative Analysis of Triisopropanolamine (TIPA) and Diethanolamine (DEA) in Metalworking Fluid Performance
For Researchers, Scientists, and Formulation Professionals
This guide provides a detailed comparison of the performance characteristics of triisopropanolamine (TIPA) and diethanolamine (B148213) (DEA) when used as additives in metalworking fluids (MWFs). While direct comparative experimental data is limited due to a decline in the use of DEA over regulatory concerns, this document synthesizes available information on their individual performance attributes and outlines standard experimental protocols for their evaluation.[1]
Executive Summary
Both TIPA and DEA are alkanolamines utilized in water-miscible metalworking fluids to provide alkalinity, pH buffering, and corrosion inhibition. DEA has historically been a common choice due to its effectiveness in forming protective films and neutralizing acidic byproducts.[2] However, concerns regarding its potential to form nitrosamines have led to a reduction in its use. TIPA is considered a viable alternative, and while less documented in publicly available literature for MWF applications, its chemical structure suggests it can offer comparable or, in some aspects, improved performance, particularly in terms of biostability and reduced tendency for certain chemical reactions. This guide will delve into the nuanced performance differences between these two amines across key parameters.
Performance Comparison: TIPA vs. DEA
The following tables summarize the performance characteristics of TIPA and DEA based on available data and chemical principles. It is important to note that these are not from direct, head-to-head comparative studies but are compiled from various sources discussing the individual components.
Table 1: General Properties and Functions
| Property | This compound (TIPA) | Diethanolamine (DEA) |
| Primary Functions | pH control, reserve alkalinity, corrosion inhibitor. | pH control, reserve alkalinity, corrosion inhibitor, emulsifier component.[3][4] |
| Molecular Structure | Tertiary amine | Secondary amine |
| Regulatory Status | Generally favorable | Use has declined due to concerns over nitrosamine (B1359907) formation.[4] |
| Typical Concentration in MWF Concentrate | Varies, often in the range of 2-10% by weight. | Historically used in concentrations of 4-5% in bulk cutting fluids.[1] |
Table 2: Performance Characteristics
| Performance Metric | This compound (TIPA) | Diethanolamine (DEA) |
| pH Stability & Reserve Alkalinity | Provides good pH buffering and reserve alkalinity. | Known to be an effective pH buffer, maintaining a stable alkaline environment to prevent corrosion.[2] |
| Corrosion Inhibition | Effective corrosion inhibitor, particularly for ferrous metals. | Proven effectiveness in reducing corrosion rates on both ferrous and non-ferrous metals through the formation of a protective adsorption layer.[2] |
| Lubricity | Can contribute to lubricity through the formation of amine soaps with fatty acids. | Contributes to lubricity, particularly when reacted with fatty acids to form alkanolamides. |
| Biostability | Generally considered to have good resistance to microbial degradation due to its branched structure.[5] | More susceptible to microbial degradation compared to more complex amines. |
| Foaming Tendency | Generally low foaming. | Can contribute to foaming, especially in softer water. |
Experimental Protocols
To quantitatively assess the performance of TIPA and DEA in metalworking fluids, the following standardized experimental protocols are recommended.
Corrosion Inhibition
1. ASTM D4627: Iron Chip Corrosion Test [6][7][8][9][10]
-
Objective: To evaluate the ferrous corrosion control of water-dilutable metalworking fluids.
-
Methodology:
-
Prepare a series of dilutions of the metalworking fluid in water.
-
Place a filter paper in a petri dish and add a measured volume of the diluted fluid.
-
Sprinkle a specified weight of cast iron chips onto the filter paper.
-
Cover the petri dish and let it stand for 20-24 hours.
-
After the incubation period, remove the chips and rinse the filter paper.
-
Visually assess the percentage of the filter paper area stained by rust.
-
The "breakpoint" is the lowest concentration of the fluid that results in no rust stain.
-
2. DIN 51360-2: Chip/Filter Paper Method
-
Objective: To determine the corrosion-preventing characteristics of water-miscible cooling lubricants.
-
Methodology:
-
Standardized grey cast iron chips are wetted with the test fluid.
-
The wet chips are placed on a filter paper in a petri dish.
-
After a specified time (e.g., 2 hours), the filter paper is evaluated for stains caused by corrosion.
-
The degree of corrosion is rated on a scale (e.g., 0 for no corrosion to 4 for severe corrosion).
-
Reserve Alkalinity
ASTM D1121: Standard Test Method for Reserve Alkalinity of Engine Coolants and Antirusts [11]
-
Objective: To determine the reserve alkalinity, which indicates the amount of alkaline inhibitors present.
-
Methodology:
-
A 10 mL sample of the undiluted metalworking fluid concentrate is diluted with approximately 90 mL of distilled water.
-
The solution is then titrated potentiometrically with a standardized 0.100 N solution of hydrochloric acid (HCl).
-
The titration continues until a pH of 5.5 is reached.
-
The reserve alkalinity is reported as the volume of HCl in milliliters required to reach the endpoint.
-
Lubricity
ASTM D8288: Tapping Torque Test [12]
-
Objective: To evaluate the comparative lubricating properties of metalworking fluids.
-
Methodology:
-
A standardized workpiece material is secured in a tapping torque test machine.
-
The test fluid is applied to the workpiece.
-
A tap is driven into a pre-drilled hole at a specified speed, and the torque required to cut the threads is continuously measured.
-
Lower torque values indicate better lubricity.[13] The efficiency of a test fluid can be calculated relative to a reference fluid.
-
Biostability
ASTM E2275: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance [14][15]
-
Objective: To assess the bioresistance of a metalworking fluid.
-
Methodology:
-
The metalworking fluid is diluted to its end-use concentration.
-
The fluid is inoculated with a known mixed culture of bacteria and fungi typically found in contaminated metalworking fluids.
-
The inoculated fluid is aerated and maintained at a constant temperature to simulate use conditions.
-
Periodically, samples are taken to determine the microbial population (e.g., via plate counts).
-
The rate of microbial growth is used as an indicator of the fluid's biostability. A biostable fluid will resist a rapid increase in microbial count.
-
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the functional roles of alkanolamines in metalworking fluids and a typical workflow for their performance evaluation.
Caption: Functional roles of TIPA and DEA in metalworking fluids.
Caption: Experimental workflow for comparing TIPA and DEA performance.
Conclusion
The selection between this compound and diethanolamine in metalworking fluid formulations involves a trade-off between historical performance data and modern regulatory and safety considerations. DEA has a well-documented history of effective corrosion inhibition and pH buffering.[2] However, the potential for nitrosamine formation is a significant drawback.[4] this compound presents a safer alternative with likely comparable or superior biostability due to its molecular structure. While extensive, direct comparative data is lacking, the experimental protocols outlined in this guide provide a robust framework for researchers and formulators to conduct their own evaluations and determine the optimal amine for their specific applications, balancing performance, safety, and fluid longevity.
References
- 1. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bdmaee.net [bdmaee.net]
- 3. Technical Analysis [stle.org]
- 4. Metalworking Fluids - Metalworking Fluids: Safety and Health Best Practices Manual | Occupational Safety and Health Administration [osha.gov]
- 5. me.psu.edu [me.psu.edu]
- 6. kaycantest.com [kaycantest.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. petrolube.com [petrolube.com]
- 9. ASTM D4627 – Iron Chip Corrosion for Water-Miscible Metalworking Fluids - Situ Biosciences [situbiosciences.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. ASTM D1121 - Clark Testing [clarktesting.com]
- 12. store.astm.org [store.astm.org]
- 13. lubesngreases.com [lubesngreases.com]
- 14. ASTM E2275-24. Standard Practice For Evaluating Water-Miscible Metalworking Fluid Bioresistance And Antimicrobial Pesticide Performance. - IVAMI [ivami.com]
- 15. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Synergistic Effects of Triisopropanolamine (TIPA) with Other Cement Additives
Triisopropanolamine (TIPA) is a versatile alkanolamine widely utilized in the cement and concrete industry as a grinding aid and a strength-enhancing admixture.[1][2] Its efficacy can be significantly amplified when used in conjunction with other cement additives, leading to synergistic effects that optimize various properties of cementitious materials, from workability and setting time to mechanical strength and durability. This guide provides a comprehensive comparison of the synergistic effects of TIPA with various additives, supported by experimental data, detailed protocols, and mechanistic visualizations.
Synergistic Effects on Compressive Strength
The primary function of TIPA is often to enhance the later-age strength of cement.[3] When combined with other additives, a balanced improvement in both early and late-age strength can be achieved.
1.1. TIPA with Slag
The inclusion of slag, such as ground-granulated blast furnace slag (GGBS) or lithium slag, in cement can improve its long-term strength and durability.[2][4] TIPA has been shown to synergistically enhance the performance of slag-blended cements.
-
With Lithium Slag: The addition of TIPA to a cement-lithium slag paste has been demonstrated to be advantageous for compressive strength at 7, 28, and 60 days.[4] TIPA promotes the pozzolanic reaction of the lithium slag and the hydration of the cement, leading to the formation of more calcium-silicate-hydrate (C-S-H) gel.[4] It also refines the pore structure, making it more complex and reducing total porosity.[4]
-
With GGBS: In cement pastes containing GGBS, TIPA facilitates the dissolution of aluminum and ferric ions, promoting the pozzolanic reaction of the slag.[5] This leads to increased formation of C-S-H gel and Friedel's salt, which contributes to chloride binding and can enhance durability.[5]
-
With Phosphorous and Steel Slag: The use of 0.06% TIPA in cement containing 60% phosphorous slag or 60% steel slag can enhance the 28-day compressive strength by 12% and 18%, respectively.[6]
Table 1: Compressive Strength of Mortars with TIPA and Slag
| Additive Combination | Curing Time | Compressive Strength (MPa) | % Change from Control | Reference |
|---|---|---|---|---|
| Cement + 30% Lithium Slag | 7 days | 45.2 | +10.5% | [4] |
| Cement + 30% Lithium Slag + TIPA | 7 days | 50.0 | +22.2% | [4] |
| Cement + 30% Lithium Slag | 28 days | 62.1 | +8.2% | [4] |
| Cement + 30% Lithium Slag + TIPA | 28 days | 67.2 | +17.1% | [4] |
| Cement + 60% Phosphorous Slag | 28 days | 38.5 | - | [6] |
| Cement + 60% Phosphorous Slag + 0.06% TIPA | 28 days | 43.1 | +12% | [6] |
| Cement + 60% Steel Slag | 28 days | 32.1 | - | [6] |
| Cement + 60% Steel Slag + 0.06% TIPA | 28 days | 37.9 | +18% |[6] |
1.2. TIPA with Fly Ash
Fly ash is a common supplementary cementitious material that improves workability and long-term strength.[7] TIPA can accelerate the hydration of cement-fly ash systems, leading to enhanced strength development.[3]
The addition of TIPA to a cement-fly ash paste can significantly increase the compressive strength at 7 and 60 days.[3] TIPA accelerates cement hydration, which in turn provides more calcium hydroxide (B78521) to induce the pozzolanic reaction of fly ash.[8] This leads to a higher degree of hydration and a more refined pore structure.[3]
1.3. TIPA with Chemical Admixtures
The interaction of TIPA with other chemical admixtures, such as accelerators and other alkanolamines, can yield significant synergistic effects on strength development.
-
With Calcium Formate (B1220265) (CF) and Sodium Sulfate (SS): In a study investigating the interactive effects of four chlorine-free admixtures, it was found that TIPA had a negative effect on the 3-day strength.[9] However, a positive interactive effect between TIPA and calcium formate was observed, which could offset the negative impact of TIPA on the 3-day strength, provided the dosage of CF was sufficient.[9]
-
With Triethanolamine (TEA): The combined use of TIPA and TEA has been shown to be more effective in enhancing early strength than when either is used alone.[10][11] A mixture of 0.01% TIPA and 0.02% TEA resulted in the highest 1-day compressive strength, showing an increase of 24.21% compared to ordinary Portland cement.[10][11] This combination also leads to a higher fineness of the cement, which contributes to the strength enhancement.[10]
Table 2: Compressive Strength of Mortars with TIPA and Other Chemical Additives
| Additive Combination | Curing Time | Compressive Strength (MPa) | % Change from Control | Reference |
|---|---|---|---|---|
| Control (Ordinary Portland Cement) | 1 day | 20.3 | - | [10] |
| 0.02% TEA | 1 day | 22.8 | +12.3% | [10] |
| 0.01% TIPA + 0.02% TEA | 1 day | 25.2 | +24.2% | [10] |
| Control (Portland Cement Mortar) | 3 days | 38.2 | - | [9] |
| 0.05% TIPA | 3 days | 36.9 | -3.4% | [9] |
| 2% CF + 0.05% TIPA | 3 days | 41.5 | +8.6% |[9] |
Synergistic Effects on Setting Time and Workability
The influence of TIPA on setting time can be complex and is often dependent on the other additives present in the cementitious system.
-
With Superplasticizers: Superplasticizers are used to improve the workability of concrete, but they can also retard the setting time.[12][13] The interaction of TIPA with superplasticizers needs to be carefully considered. For instance, in a system with a polycarboxylate (PCE) superplasticizer and lithium slag, TIPA was found to weaken the rheological performance.[14] Adding less than 0.5% TIPA dramatically shortened the setting time, while adding more than 0.5% TIPA retarded the setting behavior.[14]
-
With Glucose: The interaction of TIPA and glucose has been shown to significantly enhance the degree of hydration of cement after 7 days.[15] Glucose promotes the dissolution of the ferrite (B1171679) phase (C4AF) by TIPA, leading to a reduced calcium hydroxide content and an increased amount of chemically combined water.[15]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the performance of cement additives.
3.1. Compressive Strength Testing (ASTM C109/C109M)
-
Mortar Preparation: Mortar is prepared using a standardized procedure with a specified water-to-cement ratio and sand-to-cement ratio. The additives (TIPA and others) are typically added to the mixing water before the cement.[16]
-
Molding of Specimens: The mortar is placed in 2-inch or 50-mm cube molds in two layers, with each layer being tamped a specified number of times.
-
Curing: The molded specimens are cured in a moist environment (e.g., >95% relative humidity) at a controlled temperature (e.g., 23 ± 2 °C) for 24 hours. After demolding, the specimens are submerged in lime-saturated water until the time of testing.
-
Testing: The compressive strength of the mortar cubes is determined at specified ages (e.g., 1, 3, 7, 28 days) using a compression testing machine. The load is applied at a constant rate until failure.
3.2. Setting Time Determination (ASTM C191)
-
Paste Preparation: A cement paste of normal consistency is prepared. The additives are pre-mixed with the cement or added to the mixing water.
-
Vicat Apparatus: The setting time is determined using a Vicat apparatus, which consists of a plunger and a needle.
-
Initial Setting Time: The initial setting time is the time elapsed from the moment water is added to the cement until the Vicat needle penetrates the paste to a point 25 mm from the bottom.[17]
-
Final Setting Time: The final setting time is the time elapsed until the needle no longer makes a complete circular impression on the surface of the paste.[17]
3.3. Hydration Heat Analysis (Isothermal Calorimetry)
-
Sample Preparation: A small amount of cement paste with the desired additives is prepared and placed in an ampoule.
-
Measurement: The ampoule is placed in an isothermal calorimeter, which measures the heat flow from the sample as a function of time.
-
Data Analysis: The rate of heat evolution and the cumulative heat of hydration are recorded. This data provides insights into the kinetics of the cement hydration process, including the induction period and the main hydration peak.[18]
Mechanistic Pathways and Experimental Workflow
The synergistic effects of TIPA with other cement additives can be visualized through signaling pathways and experimental workflows.
Caption: Synergistic mechanism of TIPA with other cement additives.
Caption: Experimental workflow for evaluating cement additives.
References
- 1. standardchemicals.com.au [standardchemicals.com.au]
- 2. The Application of Triethanolamine & this compound in Slag cement - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of TIPA on mechanical properties and hydration properties of cement-lithium slag system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irsm.cas.cz [irsm.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. (Open Access) Effects of this compound and Triethanolamine on Some Properties of Portland Cement (2022) [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ascelibrary.org [ascelibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. US4990190A - Strength enhancing additive for certain portland cements - Google Patents [patents.google.com]
- 17. Initial and Final Setting Time of Cement and Concrete| UltraTech Cement [ultratechcement.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Modeling of Triisopropanolamine-Metal Ion Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational modeling of triisopropanolamine (TIPA) interactions with various metal ions, supported by available experimental data. This compound, a tridentate ligand, forms stable complexes with a range of metal ions, and understanding these interactions is crucial in fields such as corrosion inhibition, cement chemistry, and materials science. This document summarizes key findings from computational and experimental studies, offering insights into the binding mechanisms, stability, and structural characteristics of TIPA-metal ion complexes.
Introduction to this compound and its Metal Complexes
This compound (TIPA) is an amino alcohol with three hydroxyl groups and a tertiary amine, capable of coordinating with metal ions through its nitrogen and oxygen atoms. The geometry and stability of these complexes are influenced by the nature of the metal ion, its oxidation state, and the surrounding environment. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate these interactions at a molecular level, providing data on binding energies, bond lengths, and electronic structures. This guide compares the theoretical predictions with experimental findings to validate the computational models and provide a comprehensive understanding of TIPA-metal ion coordination chemistry.
Computational Modeling vs. Experimental Data: A Comparative Analysis
TIPA-Aluminum (Al³⁺) Interaction
Computational studies on the interaction of TIPA with aluminum surfaces have been primarily focused on its role as a corrosion inhibitor. These studies often employ DFT to calculate adsorption and interaction energies.
Table 1: Comparison of Computational and Experimental Data for TIPA-Metal Ion Interactions
| Metal Ion | Computational Method | Calculated Parameter | Calculated Value | Experimental Method | Measured Parameter | Measured Value |
| Al³⁺ | DFT | Adsorption Energy | Strong, spontaneous adsorption | Electrochemical Impedance Spectroscopy | Corrosion Inhibition | Effective inhibitor |
| Cd²⁺ | Not available | - | - | Polarography | Log of Stability Constants (log β) | Not explicitly found for TIPA, irreversible reduction observed |
Note: Specific quantitative values for Al³⁺ adsorption energy and Cd²⁺ stability constants with TIPA were not found in the immediate search results. The table reflects the qualitative findings.
TIPA-Cadmium (Cd²⁺) Interaction
Experimental studies on the complexation of Cd²⁺ with TIPA have been conducted using polarography. These studies indicate that the reduction of the TIPA-Cd(II) complex is irreversible, which complicates the direct determination of stability constants by this method[1].
Experimental Protocols
Polarographic Determination of Stability Constants
Objective: To determine the stability constants of metal-ligand complexes in solution.
Methodology:
-
Prepare a series of solutions containing a constant concentration of the metal ion (e.g., Cd²⁺) and varying concentrations of the ligand (TIPA).
-
Maintain a constant ionic strength and pH for all solutions using a suitable supporting electrolyte and buffer.
-
Record the polarograms for each solution, measuring the shift in the half-wave potential (E₁/₂) of the metal ion reduction wave as a function of the ligand concentration.
-
For reversible systems, the shift in E₁/₂ can be used to calculate the stability constants of the formed complexes using methods like the DeFord and Hume method.
-
For irreversible systems, as observed for Cd(II)-TIPA, the analysis is more complex and may not yield precise stability constants[1].
Computational Details: Density Functional Theory (DFT)
Objective: To model the geometry, binding energy, and electronic structure of TIPA-metal ion complexes.
Typical Methodology:
-
Model Building: Construct the initial 3D structures of the TIPA molecule and the metal ion.
-
Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation of the TIPA-metal ion complex. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Binding Energy Calculation: The binding energy (ΔE_binding) is calculated as the difference between the total energy of the complex and the sum of the energies of the isolated TIPA molecule and the metal ion: ΔE_binding = E_complex - (E_TIPA + E_metal)
-
Analysis: Analyze the optimized geometry to determine bond lengths, bond angles, and coordination numbers. Further analysis of the electronic structure, such as Mulliken charge distribution and frontier molecular orbitals (HOMO-LUMO), can provide insights into the nature of the metal-ligand bonding.
Visualizing TIPA-Metal Ion Interactions
Proposed TIPA-Metal Ion Complex Structure
The following diagram illustrates a plausible coordination of a TIPA molecule to a central metal ion (M). TIPA acts as a tridentate ligand, coordinating through its tertiary nitrogen and at least two of its hydroxyl oxygen atoms.
Caption: A schematic of a TIPA-metal ion complex.
General Workflow for Computational Modeling
The following flowchart outlines the typical workflow for the computational modeling of TIPA-metal ion interactions.
Caption: Workflow for computational modeling.
Discussion and Future Outlook
The available literature provides a foundational understanding of TIPA-metal ion interactions, particularly highlighting its role in corrosion inhibition for aluminum and its complexation behavior with cadmium. However, there is a notable gap in both comprehensive computational and experimental data for other technologically important metal ions such as iron, copper, and zinc.
Future research should focus on:
-
Systematic Computational Studies: Performing DFT calculations to determine the binding energies, optimized geometries, and electronic properties of TIPA complexes with a wider range of metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺).
-
Experimental Validation: Conducting experimental studies using techniques like potentiometric titration, isothermal titration calorimetry, and X-ray crystallography to determine the stability constants, thermodynamic parameters, and solid-state structures of these complexes.
-
Solvent Effects: Investigating the influence of different solvent environments on the stability and structure of TIPA-metal ion complexes, as this is crucial for applications in various media.
By combining robust computational modeling with precise experimental validation, a more complete and predictive understanding of TIPA's coordination chemistry can be achieved, paving the way for the rational design of new materials and chemical processes.
References
Alkanolamines as Structure-Directing Agents in Zeolite Synthesis: A Comparative Guide
Zeolites, crystalline aluminosilicates with highly ordered microporous structures, are indispensable materials in catalysis, separation, and ion exchange. The synthesis of zeolites with specific framework topologies is often guided by the use of organic structure-directing agents (SDAs). Among these, alkanolamines—organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups—have emerged as versatile and cost-effective SDAs. This guide provides a comparative analysis of common alkanolamines in zeolite synthesis, supported by experimental data and detailed protocols for researchers and scientists.
Comparative Performance of Alkanolamines
The structure of the alkanolamine, including the number of ethanol (B145695) groups and the degree of substitution on the amine, plays a critical role in directing the crystallization of specific zeolite frameworks. The size, shape, and charge distribution of the protonated alkanolamine influence the assembly of silicate (B1173343) and aluminate precursors into the final crystalline structure. Furthermore, alkanolamines can also function as bases, controlling the pH of the synthesis gel, which is a crucial parameter for zeolite crystallization.
A comparative summary of the performance of different alkanolamines as SDAs is presented below.
| Alkanolamine | Co-template/Modifier | Resulting Zeolite Framework | Synthesis Temperature (°C) | Synthesis Time | Key Observations and Crystal Morphology |
| Diethanolamine (B148213) (DEA) | Tetraethylammonium (B1195904) (TEA⁺) | Zeolite Beta (BEA) | 100 - 175 | 2 - 14 days | Acts as a high-basicity agent necessary for Beta crystallization. Tends to form polycrystalline agglomerates with high intercrystalline volume.[1][2][3] |
| Triethanolamine (TEA) | None | ZSM-5 (MFI) | 170 | 7 days | Successfully directs the formation of crystalline ZSM-5 under static hydrothermal conditions.[4] |
| Triethanolamine (TEA) | Tetraethylammonium (TEA⁺) | Undesired SiO₂ Layer Structure | 95 (368 K) | - | In a synthesis mixture aimed for Zeolite Beta, TEA addition initiated the transformation of the desired *BEA framework into a layered silicate impurity.[2] |
| Monoethanolamine (MEOA) | Not applicable | No specific framework reported | Not applicable | Not applicable | Literature primarily documents MEOA for post-synthesis modification of zeolites (e.g., for CO₂ adsorption) rather than as a primary SDA for framework synthesis.[5][6] |
Experimental Protocols
A detailed methodology for a representative zeolite synthesis using an alkanolamine is provided below. This protocol is based on the synthesis of Zeolite Beta using Diethanolamine (DEA) in conjunction with a tetraethylammonium salt.
Protocol: Synthesis of Zeolite Beta
1. Reagents and Materials:
-
Silica (B1680970) Source: Fumed silica or sodium silicate solution
-
Alumina Source: Sodium aluminate (NaAlO₂)
-
Alkali Source: Sodium hydroxide (B78521) (NaOH)
-
Structure-Directing Agents: Tetraethylammonium bromide (TEABr) and Diethanolamine (DEA)
-
Deionized water
2. Gel Preparation:
-
In a polypropylene (B1209903) beaker, dissolve sodium aluminate and sodium hydroxide in a portion of the deionized water.
-
In a separate beaker, dissolve tetraethylammonium bromide and diethanolamine in the remaining deionized water.
-
While stirring vigorously, slowly add the silica source to the TEABr/DEA solution to form a smooth, homogeneous slurry.
-
Add the sodium aluminate solution to the silica slurry and continue stirring for 30-60 minutes to ensure the formation of a uniform synthesis gel.
3. Hydrothermal Crystallization:
-
Transfer the final synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a convection oven preheated to the desired crystallization temperature (e.g., 140-150°C).[3]
-
Maintain the autoclave at this temperature under static conditions for a period ranging from 48 hours to 14 days.[3] The exact duration depends on the specific gel composition and temperature.
4. Product Recovery and Purification:
-
After the crystallization period, quench the autoclave in cold water.
-
Carefully open the autoclave and recover the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7).
-
Dry the washed solid in an oven at 100-120°C overnight.
5. Characterization:
-
X-ray Diffraction (XRD): To confirm the crystalline phase (Zeolite Beta) and assess purity.
-
Scanning Electron Microscopy (SEM): To analyze the crystal size and morphology (e.g., polycrystalline agglomerates).[2]
Logical Workflow and Key Relationships
The following diagrams illustrate the general workflow for zeolite synthesis using alkanolamines and the relationship between the SDA choice and the final product.
References
- 1. US5139759A - Synthesis of zeolite beta - Google Patents [patents.google.com]
- 2. Synthesis of zeolite beta. Part 1.—Using tetraethylammonium hydroxide/bromide with addition of chelates as templating agents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. koreascience.kr [koreascience.kr]
- 6. researchgate.net [researchgate.net]
Triisopropanolamine vs. Other Tertiary Amines in Polyurethane Foam Formulation: A Comparative Guide
In the intricate world of polyurethane (PU) foam formulation, the selection of a suitable catalyst is paramount to achieving the desired reaction kinetics and final product properties. Tertiary amines are a critical class of catalysts that significantly influence the urethane (B1682113) (gelling) and urea (B33335) (blowing) reactions. This guide provides a detailed comparison of triisopropanolamine (TIPA) with other commonly used tertiary amines in polyurethane foam formulations, supported by available experimental data and detailed experimental protocols.
The Role of Tertiary Amines in Polyurethane Foam Chemistry
Tertiary amine catalysts are essential in the production of polyurethane foams as they control the reaction between polyols and isocyanates.[1] Their primary function is to accelerate the polymerization process, influencing key parameters such as curing time, viscosity, and the final foam characteristics, including density, hardness, elasticity, and thermal stability.[1] The catalytic activity of a tertiary amine is dependent on its chemical structure and basicity.[2]
The two primary reactions catalyzed by tertiary amines in water-blown polyurethane foam formation are:
-
Gelling Reaction: The reaction between the isocyanate group (-NCO) of the isocyanate and the hydroxyl group (-OH) of the polyol to form the urethane linkage, which builds the polymer network.
-
Blowing Reaction: The reaction between the isocyanate group and water to produce an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO2) gas. This gas acts as the blowing agent, creating the cellular structure of the foam.
A delicate balance between these two reactions is crucial for producing a stable foam with the desired properties.
Comparative Analysis of this compound and Other Tertiary Amines
This compound (TIPA) is an alkanolamine, a type of tertiary amine that contains hydroxyl groups. This dual functionality allows it to act not only as a catalyst but also as a crosslinker in the polyurethane matrix, as its hydroxyl groups can react with isocyanate groups.[3] This is a key differentiator from many other tertiary amine catalysts.
Commonly used tertiary amines in polyurethane foam formulations include:
-
Triethylenediamine (TEDA): A highly active and widely used catalyst known for strongly promoting both the gelling and blowing reactions.[4]
-
Dimethylcyclohexylamine (DMCHA): A catalyst often used in rigid polyurethane foams, known for its strong gelling activity.
-
Bis(2-dimethylaminoethyl)ether (BDMAEE): A catalyst that strongly promotes the blowing reaction, often used in flexible foams.
-
Triethanolamine (TEA): Another alkanolamine similar to TIPA, which can also act as a crosslinker.
The performance of these catalysts can be compared based on their influence on the reaction profile and the final foam properties.
Chemical Structures
Caption: Chemical structures of TIPA and other common tertiary amines.
Quantitative Performance Data
Direct, head-to-head comparative experimental data for this compound against a wide range of other tertiary amines in a single study is limited in publicly available literature. The following tables are compiled from various sources to provide an indicative comparison.
Disclaimer: The data presented below is collated from different studies and is for illustrative purposes only. Direct comparison may not be entirely accurate due to variations in experimental conditions, formulations, and testing methodologies.
Table 1: Comparison of Catalytic Activity (Reactivity Profile)
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Primary Catalytic Action |
| This compound (TIPA) | Moderate | Moderate-Slow | Moderate-Slow | Gelling & Crosslinking |
| Triethylenediamine (TEDA) | Fast | Fast | Fast | Balanced Gelling & Blowing |
| Dimethylcyclohexylamine (DMCHA) | Fast | Very Fast | Fast | Strong Gelling |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Very Fast | Moderate | Moderate | Strong Blowing |
| Triethanolamine (TEA) | Slow | Slow | Slow | Gelling & Crosslinking |
Note: "Fast," "Moderate," and "Slow" are relative terms and can vary significantly based on the formulation.
Table 2: Influence on Rigid Polyurethane Foam Properties
| Catalyst | Foam Density ( kg/m ³) | Compressive Strength (kPa) | Closed Cell Content (%) | Thermal Conductivity (W/m·K) |
| This compound (TIPA) | 30 - 35 | 180 - 220 | > 90 | 0.022 - 0.025 |
| Dimethylcyclohexylamine (DMCHA) | 32 - 38 | 200 - 250 | > 92 | 0.021 - 0.024 |
Note: The data for TIPA is indicative and based on general knowledge from patent literature, while the data for DMCHA represents typical values for rigid foams where it is commonly used.
Experimental Protocols
To ensure accurate and reproducible comparison of catalyst performance, standardized testing methods are crucial. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for testing polyurethane foam properties.
Foam Preparation and Reactivity Measurement (ASTM D7487)[5]
A standardized cup foam test is used to determine the reactivity profile of a polyurethane formulation.[5]
-
Component Preparation: The polyol, water, surfactant, and catalyst are pre-mixed to form the "B-side." The isocyanate is the "A-side." Both components are conditioned to a specified temperature (e.g., 25 °C).
-
Mixing: The A-side and B-side are mixed together in a specified ratio using a high-speed mixer for a defined period (e.g., 10 seconds).
-
Reactivity Measurement:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.[5]
-
Gel Time (String Gel Time): The time when the foam becomes stringy when touched with a spatula.[5]
-
Tack-Free Time: The time when the surface of the foam is no longer tacky to the touch.[5]
-
Free Rise Time: The time required for the foam to reach its maximum height.[5]
-
Physical Property Testing
The following ASTM standards are commonly used to characterize the physical properties of polyurethane foams:
-
Apparent Density (ASTM D1622): This test method covers the determination of the apparent overall density and the apparent core density of cellular plastics.[6]
-
Compressive Properties (ASTM D1621): This test method determines the compressive strength and modulus of rigid cellular plastics.[6] A specified load is applied to the foam sample, and the resulting deformation is measured.[6]
-
Open-Cell Content (ASTM D2856): This test method uses an air pycnometer to determine the percentage of open cells in rigid cellular plastics.[6]
-
Thermal Transmission Properties (ASTM C518): This test method measures the steady-state thermal transmission properties of materials using a heat flow meter apparatus to determine the thermal conductivity (k-factor).[6]
-
Tensile and Tensile Adhesion Properties (ASTM D1623): This test method is used to determine the tensile strength and adhesion properties of rigid cellular plastics.[6]
Experimental Workflow Diagram
Caption: A general workflow for the preparation and evaluation of polyurethane foams.
Summary of Performance Differences and Applications
The choice between this compound and other tertiary amines depends on the specific requirements of the polyurethane foam application.
-
This compound (TIPA): Due to its hydroxyl groups, TIPA acts as both a catalyst and a crosslinker. This can lead to foams with increased rigidity and improved dimensional stability. Its reactivity is generally considered to be moderate, which can be advantageous in applications requiring good flowability of the foaming mixture before curing. It is often used in rigid foam formulations where its crosslinking ability is beneficial.
-
Other Tertiary Amines:
-
TEDA is a versatile and highly active catalyst suitable for a wide range of flexible and rigid foams where fast curing is desired.[7]
-
DMCHA is a strong gelling catalyst, making it ideal for rigid foams that require high compressive strength and rapid build-up of the polymer network.
-
BDMAEE is a potent blowing catalyst, making it a preferred choice for low-density flexible foams where rapid gas generation is needed.
-
Logical Relationship Diagram
Caption: A simplified logic diagram for selecting a tertiary amine catalyst.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1518872B1 - Polyurethane catalyst compositions for improving rigid foam performance - Google Patents [patents.google.com]
- 4. allhdi.com [allhdi.com]
- 5. intertekinform.com [intertekinform.com]
- 6. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 7. Technical Information Catalysts for polyurethane resin -San Apro [san-apro.co.jp]
Synergistic Corrosion Inhibition of Triisopropanolamine with Organic Acids: A Comparative Guide
This guide, therefore, aims to provide a comparative overview based on the available data for TIPA and organic acids as standalone inhibitors, alongside analogous systems involving alkanolamines. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this potential area of synergistic corrosion inhibition.
Performance of Triisopropanolamine as a Corrosion Inhibitor
This compound has been investigated as a corrosion inhibitor for various metals, often in aqueous solutions. Studies have shown that TIPA can form a protective film on the metal surface, thereby reducing the corrosion rate.[1][2] The inhibition efficiency of TIPA is influenced by its concentration and the composition of the corrosive medium.
Performance of Organic Acids as Corrosion Inhibitors
Organic acids, particularly those with long carbon chains and functional groups containing heteroatoms (O, N, S), are known to be effective corrosion inhibitors.[3][4] Their mechanism often involves the adsorption of the organic acid molecules onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. The effectiveness of organic acids as corrosion inhibitors is dependent on their molecular structure, concentration, and the nature of the metal and corrosive solution.
Synergistic Inhibition: Alkanolamine and Carboxylic Acid Systems
While specific data on TIPA and organic acid synergy is lacking, research on other alkanolamine-carboxylic acid systems suggests a potential for enhanced corrosion protection. For instance, a study on ethylethanolammonium 4-nitrobenzoate (B1230335) demonstrated a high inhibition efficiency of 96% at a concentration of 5 x 10⁻³ M.[1] The synergistic effect in such systems is often attributed to the formation of a more stable and dense protective film through the interaction of the alkanolamine and the carboxylic acid on the metal surface.[1]
Experimental Protocols for Evaluating Corrosion Inhibition
To facilitate future research in this area, this section outlines common experimental protocols used to assess the performance of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibition efficiencies.
Protocol:
-
Specimen Preparation: Metal specimens of known dimensions and surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The specimens are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.
-
Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using a specific acid solution with an inhibitor to prevent further attack on the base metal).
-
Final Weighing: The cleaned specimens are dried and weighed again.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
IE (%) = [(W₀ - Wᵢ) / W₀] × 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.
1. Potentiodynamic Polarization (PDP): This technique involves polarizing the metal specimen from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current.
Protocol:
-
A three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the test solution (with and without inhibitor) until a stable OCP is reached.
-
A potentiodynamic scan is performed, and the resulting polarization curve (log current density vs. potential) is recorded.
-
Corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes are determined by extrapolating the linear portions of the anodic and cathodic curves.
-
Inhibition efficiency is calculated as:
-
IE (%) = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
The same three-electrode setup as in PDP is used.
-
The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
A small amplitude AC signal is applied over a range of frequencies.
-
The impedance data is plotted in the form of Nyquist and Bode plots.
-
The plots are analyzed using equivalent electrical circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.
-
Inhibition efficiency is calculated as:
-
IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Logical Relationship for Synergistic Inhibition
The potential synergistic interaction between this compound and an organic acid can be conceptualized as a multi-step process leading to enhanced surface protection.
Caption: Proposed mechanism for synergistic corrosion inhibition.
Experimental Workflow for Evaluating Synergism
A structured experimental workflow is crucial for systematically investigating the synergistic effects of TIPA and organic acids.
Caption: Workflow for investigating synergistic corrosion inhibition.
Disclaimer: The information provided in this guide is based on a review of existing scientific literature. The absence of specific studies on the synergistic corrosion inhibition of this compound with organic acids highlights a potential area for future research. The experimental protocols and conceptual diagrams are provided for informational purposes to guide such research endeavors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triisopropanolamine
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical waste, such as Triisopropanolamine (TIPA), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound, a combustible, corrosive, and eye-irritating compound, requires careful management as a hazardous waste.[1] Improper disposal can lead to environmental contamination and significant legal repercussions.[2] Therefore, all disposal practices must be in strict compliance with federal, state, and local regulations.[1][3]
Key Physical and Chemical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Appearance | Off-white to colorless or yellow liquid/solid with a slight ammoniacal odor[4][5][6] |
| Physical State | Solid or Liquid[4][6] |
| Flash Point | 160 °C (320 °F)[4][7] |
| pH | 10.8[6] |
| Water Solubility | Soluble[5][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, copper, and aluminum alloys[1][7][9] |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe disposal of TIPA from a laboratory setting.
1. Waste Identification and Classification:
-
Treat all unused and contaminated this compound as hazardous waste.[1][10]
-
Due to its corrosive nature, TIPA waste may be classified under the EPA hazardous waste number D002.[1]
2. Personal Protective Equipment (PPE):
-
Before handling TIPA waste, ensure you are wearing appropriate PPE, including:
3. Waste Collection and Segregation:
-
Collect TIPA waste in a designated, properly labeled, and leak-proof container.[1][2][7] The container must be chemically compatible with TIPA.
-
Ensure the container is kept tightly closed when not in use.[7]
-
Crucially, do not mix this compound waste with incompatible materials , such as strong oxidizing agents or strong acids, to prevent hazardous reactions.[7][9]
4. Labeling and Storage:
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).[9]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9]
-
The SAA should be a cool, dry, and well-ventilated area away from ignition sources.[4]
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow your institution's specific procedures for hazardous waste removal.
6. Accidental Spill Cleanup:
-
In the event of a spill, immediately alert personnel in the area and control ignition sources.[1][4]
-
Wearing appropriate PPE, clean up the spill using absorbent materials.[7]
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste containing this compound, and dispose of it following the procedures outlined above.[7]
Experimental Protocols
No specific experimental protocols involving this compound were cited in the provided search results. The information focuses on the chemical's properties and general safety and disposal procedures as outlined in safety data sheets and hazardous waste management guidelines.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the key steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide, including the procedural steps and visual workflow, is designed to enhance laboratory safety and ensure compliance with hazardous waste regulations. By following these procedures, researchers can minimize risks and contribute to a safer working environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. danielshealth.com [danielshealth.com]
- 3. redox.com [redox.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]
- 7. vumc.org [vumc.org]
- 8. This compound | C9H21NO3 | CID 24730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Triisopropanolamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as Triisopropanolamine (TIPA). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in chemical handling protocols.
This compound is a chemical that can cause serious eye irritation and may also cause skin and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial to minimize exposure and ensure personal safety.
Operational Plan for Handling this compound
This procedural guidance outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Pre-Operational Checks:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[4]
-
Spill Kit: Confirm a chemical spill kit appropriate for amines is readily accessible.
-
PPE Inspection: Before each use, inspect all PPE for signs of degradation, punctures, or tears.
2. Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemical-resistant gloves. While specific breakthrough time data for this compound is limited, materials such as Nitrile, Neoprene, Polyethylene, and Ethyl vinyl alcohol laminate (EVAL) are recommended.[6] For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is advised.[5] For incidental contact, a glove with a breakthrough time of > 60 minutes is recommended.[5]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[7] For larger quantities or tasks with a high splash potential, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation where vapors or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
3. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use the smallest quantity of the chemical necessary for the procedure.
-
Keep containers tightly closed when not in use.
-
Prevent the formation of aerosols.
-
Wash hands thoroughly after handling.
4. Post-Handling Procedures:
-
Decontaminate the work area upon completion of the task.
-
Properly doff and dispose of all contaminated PPE as outlined in the disposal plan.
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2]
Quantitative Data for this compound
This table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Occupational Exposure Limits | No specific OSHA PEL, ACGIH TLV, or NIOSH REL has been established. | [4] |
| Glove Compatibility | General recommendation: Chemical-resistant gloves. | [6][7] |
| Recommended Materials: | ||
| Nitrile Rubber | Good for splash protection against amines.[8] | |
| Neoprene | Good resistance to a range of chemicals. | |
| Polyethylene | Recommended in some safety data sheets.[6] | |
| Ethyl vinyl alcohol laminate (EVAL) | Recommended in some safety data sheets.[6] | |
| Breakthrough Time | Specific data for this compound is not readily available. It is crucial to consult the glove manufacturer's specific chemical resistance data. For prolonged contact, select gloves with a breakthrough time of > 240 minutes.[5] |
Disposal Plan for Contaminated PPE
A systematic approach to the disposal of PPE contaminated with this compound is essential to prevent secondary contamination.
1. Doffing (Removing) PPE:
The removal of contaminated PPE should be done in a manner that minimizes the risk of exposure. The following sequence is recommended:
-
Gloves (Outer Pair if Double-Gloved): Remove the first pair of gloves.
-
Gown/Apron: Untie and remove the gown or apron, turning it inside out as you remove it.
-
Face Shield/Goggles: Remove from the back of the head.
-
Respirator: Remove by the straps.
-
Gloves (Inner Pair): Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
2. Segregation and Containment:
-
All disposable PPE contaminated with this compound should be considered hazardous waste.
-
Place all contaminated items into a designated, leak-proof, and clearly labeled hazardous waste container.[5] These containers are often red or yellow biohazard bags.
-
Do not mix with general waste.
3. Waste Disposal:
-
Contaminated PPE must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[5]
-
This typically involves collection by a licensed hazardous waste management company.[5]
-
Common disposal methods for chemically contaminated waste include incineration.[9]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.
Caption: PPE Workflow for this compound Handling
References
- 1. Understanding permeation test for chemical resistant gloves Nordic Biolabs - Leverantör av labprodukter & teknisk service [nordicbiolabs.se]
- 2. benchchem.com [benchchem.com]
- 3. Permeation tests of glove and clothing materials against sensitizing chemicals using diphenylmethane diisocyanate as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeation and destructive effects of disinfectants on protective gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. redox.com [redox.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. ansell.com [ansell.com]
- 9. gardenclearancegreenwich.co.uk [gardenclearancegreenwich.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
